Coprinol
Description
Structure
3D Structure
Properties
CAS No. |
1197922-03-4 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol |
InChI |
InChI=1S/C15H22O2/c1-9-11(5-6-16)10(2)14(17)13-8-15(3,4)7-12(9)13/h16-17H,5-8H2,1-4H3 |
InChI Key |
GCMUHPCLXBXQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=C(C(=C1CCO)C)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure and Activity of Coprine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of coprine (B1669430), a mycotoxin found in several species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria). While the mushroom is edible, consumption with alcohol induces a severe disulfiram-like reaction. This guide details the chemical nature of coprine, its mechanism of action as an inhibitor of aldehyde dehydrogenase, and the methodologies for its synthesis and isolation.
Chemical Identity and Physicochemical Properties
Coprine is a non-proteinogenic L-alpha-amino acid.[1][2] Structurally, it is a derivative of L-glutamine where a hydrogen on the amide nitrogen is substituted with a 1-hydroxycyclopropyl group.[1][2][3] This unique cyclopropanone (B1606653) equivalent is a key feature of its chemical structure and reactivity.[4][5] The official IUPAC name for coprine is (2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid.[1][6]
The core chemical and physical properties of coprine are summarized in the table below, providing a quantitative overview for research and laboratory applications.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | [1][3][6] |
| Molecular Formula | C₈H₁₄N₂O₄ | [2][3][6][7][8] |
| Molecular Weight | 202.21 g/mol | [1][2][3][6][8] |
| CAS Number | 58919-61-2 | [3][6] |
| Melting Point | 197 to 199 °C (387 to 390 °F; 470 to 472 K) | [6] |
| Predicted Boiling Point | 533.4 ± 50.0 °C | [9] |
| Predicted pKa | 2.22 ± 0.10 | [9] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [9] |
Mechanism of Action: Aldehyde Dehydrogenase Inhibition
Coprine itself is not the active inhibitor of aldehyde dehydrogenase (ALDH).[10][11] It functions as a prodrug that is hydrolyzed in vivo to form L-glutamic acid and the active metabolite, 1-aminocyclopropanol (B1218379).[6][12][13] This metabolite is responsible for the potent and irreversible inhibition of the ALDH enzyme.[10]
The inhibition mechanism involves the conversion of 1-aminocyclopropanol to cyclopropanone hydrate.[6] This reactive species then forms a covalent bond with a thiol group, specifically at the Cys302 residue, within the active site of the ALDH enzyme, thereby deactivating it.[10]
When ethanol (B145695) is consumed, it is first metabolized by alcohol dehydrogenase to acetaldehyde (B116499). Normally, ALDH rapidly metabolizes the toxic acetaldehyde into non-toxic acetate.[12] However, when ALDH is inhibited by coprine's metabolite, acetaldehyde accumulates in the bloodstream, leading to the characteristic symptoms of the "Coprinus syndrome," which include facial flushing, nausea, vomiting, palpitations, and headache.[6][7][14] These symptoms can occur if alcohol is consumed up to five days after ingesting coprine-containing mushrooms.[6][15]
The following diagram illustrates the metabolic pathway of ethanol and the inhibitory action of coprine.
Experimental Protocols
The isolation of coprine from its primary natural source, the Coprinus atramentarius mushroom, has been described in the scientific literature.[4][11][16] The general procedure involves the extraction of the compound from the fruiting bodies of the mushroom, followed by purification steps.
Protocol Summary:
-
Extraction: Fresh or preserved mushroom tissue is homogenized and extracted with a suitable solvent system, typically aqueous ethanol, to solubilize coprine and other polar compounds.
-
Purification: The crude extract is subjected to a series of chromatographic techniques. These may include ion-exchange chromatography to separate compounds based on charge, followed by molecular sieve chromatography (e.g., gel filtration) to separate by size.[17]
-
Characterization: The purified fraction is analyzed using spectroscopic methods (e.g., NMR, Mass Spectrometry) and chemical analysis to confirm the structure and purity of the isolated coprine.[11] Acid hydrolysis is used to confirm the L-glutamic acid backbone.[5]
Chemical synthesis provides a reliable method for obtaining pure coprine for research purposes, avoiding the complexities of natural product isolation.[4][6] The synthesis is centered around the N-acylation of 1-aminocyclopropanol.[6][18]
Protocol Summary:
-
Precursor Synthesis: The key precursor, 1-aminocyclopropanol, is unstable. Therefore, it is typically generated in situ from its more stable hydrochloride salt (1-hydroxycyclopropylammonium chloride).[4][6][18]
-
N-Acylation Reaction: The 1-aminocyclopropanol hydrochloride is reacted with a protected L-glutamic acid derivative, such as N-phthaloyl-L-glutamic anhydride. This reaction forms the amide bond characteristic of coprine.[6]
-
Deprotection: The protecting group (e.g., phthaloyl) is removed from the glutamic acid portion of the molecule. This is often achieved using hydrazine (B178648) at a controlled pH.[5][6]
-
Purification: The final product, coprine, is purified from the reaction mixture using standard techniques like recrystallization or chromatography.
The logical workflow for the chemical synthesis of coprine is depicted below.
Toxicological and Pharmacological Significance
The potent inhibitory effect of coprine on aldehyde dehydrogenase has led to research into its potential use as an alcohol-aversion agent, similar to disulfiram (B1670777) (Antabuse®).[6] However, studies have revealed long-term gonadotoxic effects in animal models, making it unsuitable for therapeutic use in humans.[13] Its primary significance remains in the field of toxicology and as a tool for studying the function and inhibition of ALDH enzymes. The interaction is a classic example of how a naturally occurring compound can profoundly alter metabolic pathways, providing a valuable case study for toxicologists and drug development professionals.
References
- 1. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Buy Coprine | 58919-61-2 | >98% [smolecule.com]
- 4. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Coprine - Wikipedia [en.wikipedia.org]
- 7. antropocene.it [antropocene.it]
- 8. Coprine | TargetMol [targetmol.com]
- 9. coprine CAS#: 58919-61-2 [chemicalbook.com]
- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and structural studies of coprine, the disulfiram-like constituent of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. #095: Coprine – Fungus Fact Friday [fungusfactfriday.com]
- 13. Coprinopsis atramentaria - Wikipedia [en.wikipedia.org]
- 14. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]
- 15. medicalalgorithms.com [medicalalgorithms.com]
- 16. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; Syntheses of coprine and related cyclopropa4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Purification and activities of an alkaline protein from mushroom Coprinus comatus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Discovery and Isolation of Coprine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coprine (B1669430), a naturally occurring mycotoxin found in several species of the genus Coprinopsis, most notably the common ink cap mushroom (Coprinopsis atramentaria), is renowned for its disulfiram-like effects when consumed in conjunction with alcohol. This technical guide provides an in-depth exploration of the historical discovery, isolation, and characterization of coprine. It details the pivotal experiments that led to its identification, outlines the methodologies employed for its extraction and purification, and presents the key analytical data that elucidated its chemical structure. Furthermore, this guide describes the molecular mechanism of action of coprine, highlighting its role as a prodrug and its potent inhibition of aldehyde dehydrogenase. The information is presented to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and pharmacology.
A Historical Perspective: From Folk Wisdom to Chemical Discovery
For centuries, anecdotal evidence and folk wisdom suggested a peculiar interaction between the common ink cap mushroom (Coprinopsis atramentaria) and the consumption of alcohol. Ingesting the mushroom, while harmless on its own, was reported to induce a violent illness if alcohol was consumed within a few days. This phenomenon, often referred to as "Coprinus syndrome," includes symptoms such as facial flushing, nausea, vomiting, malaise, agitation, and palpitations.[1][2]
The striking similarity of these symptoms to the effects of the drug disulfiram (B1670777) (Antabuse®), used in the treatment of alcoholism, led to early speculation that the mushroom might contain disulfiram itself.[1] In 1956, there was a report of disulfiram's isolation from C. atramentarius, but this finding could not be replicated by other researchers, deepening the mystery of the mushroom's intoxicating secret.[1]
The true breakthrough came in 1975, a pivotal year that saw two independent research groups successfully isolate and identify the active compound. A Swedish team, consisting of Lindberg, Bergman, and Wickberg, alongside an American duo, Hatfield and Schaumberg, isolated the compound and named it coprine.[1][3][4] Subsequent research in 1979 elucidated the precise mechanism by which coprine exerts its effects.[1]
The Isolation of Coprine: A Methodological Overview
Experimental Protocols
Based on the available information, the isolation of coprine followed a multi-step process:
-
Extraction: Freshly collected Coprinopsis atramentaria fruiting bodies were homogenized and extracted with a polar solvent, likely an aqueous or alcoholic solution, to capture the water-soluble coprine.
-
Ion-Exchange Chromatography: The crude extract was then subjected to ion-exchange chromatography. This technique separates molecules based on their net charge. As an amino acid derivative, coprine possesses both acidic and basic functional groups, making it an ideal candidate for this purification method. The extract was likely passed through a cation-exchange resin, which would retain coprine and other amino acids, allowing neutral and anionic compounds to be washed away. Elution would then be achieved by changing the pH or ionic strength of the buffer. A subsequent anion-exchange chromatography step may have been employed for further purification.
-
Crystallization: The fractions containing coprine were then concentrated, and the compound was crystallized to achieve high purity.
The yield of coprine reported by Lindberg, Bergman, and Wickberg in their 1975 paper was approximately 1.3 g of coprine from 2.5 kg of fresh mushrooms.
Experimental Workflow Diagram
The logical flow of the coprine isolation process can be visualized as follows:
Structural Elucidation: Unveiling the Molecule
The determination of coprine's chemical structure was accomplished through a combination of chemical degradation and spectroscopic analysis.
Chemical Analysis
Acid hydrolysis of coprine yielded L-glutamic acid, indicating that coprine is a derivative of this common amino acid.
Spectroscopic Data
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy was instrumental in piecing together the complete structure of coprine.
Table 1: Key Spectroscopic Data for Coprine
| Spectroscopic Technique | Observation | Interpretation |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the formula C₈H₁₄N₂O₄. | Confirmed the molecular weight and elemental composition of coprine. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of a glutamic acid backbone and a unique cyclopropyl (B3062369) group. | Revealed the presence of the amino acid moiety and an unusual three-membered ring structure. |
| ¹³C NMR Spectroscopy | Resonances consistent with the carbon skeleton of N⁵-substituted glutamine and a cyclopropane (B1198618) ring. | Confirmed the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH), amine (-NH), and amide/carboxyl (C=O) functional groups. | Indicated the presence of key functional groups. |
Based on the collective evidence, the structure of coprine was unequivocally determined to be N⁵-(1-Hydroxycyclopropyl)-L-glutamine .
Mechanism of Action: The Molecular Basis of the Disulfiram-like Effect
Initial in vitro studies were puzzling, as coprine itself did not show any inhibitory activity against aldehyde dehydrogenase.[4] This led to the hypothesis that coprine is a prodrug, meaning it is converted into its active form within the body.
Subsequent research confirmed this hypothesis. In vivo, coprine is hydrolyzed to form its active metabolite, 1-aminocyclopropanol (B1218379) .[1] This metabolite is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1]
ALDH is a crucial enzyme in the metabolism of ethanol. It is responsible for the oxidation of acetaldehyde (B116499), a toxic intermediate, to the harmless acetate. By inhibiting ALDH, 1-aminocyclopropanol causes a rapid accumulation of acetaldehyde in the blood following alcohol consumption. It is this buildup of acetaldehyde that is responsible for the unpleasant symptoms of the "Coprinus syndrome."[1]
Signaling Pathway Diagram
The metabolic and signaling pathway of coprine's toxic effect is illustrated below:
Conclusion
The discovery and isolation of coprine represent a fascinating chapter in the study of natural toxins. From its roots in folklore to its elucidation through rigorous chemical and pharmacological investigation, the story of coprine highlights the importance of exploring the chemical diversity of the natural world. For researchers, the unique structure and potent biological activity of coprine continue to make it a molecule of interest, particularly in the fields of enzyme inhibition and toxicology. This guide has provided a comprehensive overview of the key scientific milestones in the history of coprine, offering a valuable resource for further scientific inquiry.
References
Toxicological Profile of N5-(1-hydroxycyclopropyl)-L-glutamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data for N5-(1-hydroxycyclopropyl)-L-glutamine is available in the public domain. This document synthesizes information on the parent molecule, L-glutamine, and related chemical moieties to provide a predictive toxicological profile and guide future research. All information presented herein should be considered in the context of this data gap, and any experimental work should be designed with appropriate caution.
Introduction
N5-(1-hydroxycyclopropyl)-L-glutamine is a derivative of the naturally occurring amino acid L-glutamine. While L-glutamine is generally recognized as safe and is used in a variety of clinical and nutritional applications, the introduction of a novel substituent, a 1-hydroxycyclopropyl group at the N5 position, necessitates a thorough toxicological evaluation. This whitepaper provides a comprehensive overview of the known and predicted toxicological profile of N5-(1-hydroxycyclopropyl)-L-glutamine, drawing upon data from L-glutamine and analogous compounds containing a cyclopropyl (B3062369) moiety. The aim is to inform researchers and drug development professionals of potential safety considerations and to provide a framework for future non-clinical safety studies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N5-(1-hydroxycyclopropyl)-L-glutamine is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its potential toxicity.
Table 1: Physicochemical Properties of N5-(1-hydroxycyclopropyl)-L-glutamine and L-glutamine
| Property | N5-(1-hydroxycyclopropyl)-L-glutamine (Predicted) | L-glutamine (Experimental) |
| Molecular Formula | C8H14N2O4 | C5H10N2O3[1] |
| Molecular Weight | 202.21 g/mol | 146.14 g/mol [1] |
| Water Solubility | Predicted to be soluble | 41,300 mg/L at 25 °C[1] |
| pKa (Predicted) | Acidic pKa ~2.2 (carboxyl), Basic pKa ~9.1 (alpha-amino) | Acidic pKa ~2.17, Basic pKa ~9.13 |
| LogP (Predicted) | -2.5 | -3.1 |
Toxicological Summary
Due to the absence of direct studies on N5-(1-hydroxycyclopropyl)-L-glutamine, this section provides a predictive summary based on available data for L-glutamine and cyclopropyl-containing compounds.
Acute Toxicity
No acute toxicity data (e.g., LD50) is available for N5-(1-hydroxycyclopropyl)-L-glutamine. For L-glutamine, acute toxicity is low.
Sub-chronic and Chronic Toxicity
There are no dedicated sub-chronic or chronic toxicity studies on N5-(1-hydroxycyclopropyl)-L-glutamine. Long-term administration of high doses of L-glutamine has been associated with a single case of hepatotoxicity.[2]
Genotoxicity
The genotoxic potential of N5-(1-hydroxycyclopropyl)-L-glutamine has not been evaluated. L-glutamine itself is not considered genotoxic. However, the metabolism of the cyclopropyl group could potentially lead to the formation of reactive intermediates.
Carcinogenicity
No carcinogenicity data is available for N5-(1-hydroxycyclopropyl)-L-glutamine. L-glutamine is not classified as a carcinogen.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of N5-(1-hydroxycyclopropyl)-L-glutamine is unknown.
Metabolism and Potential Toxicological Pathways
The metabolic fate of N5-(1-hydroxycyclopropyl)-L-glutamine is a critical determinant of its toxicological profile. The presence of the 1-hydroxycyclopropyl group introduces metabolic pathways not seen with L-glutamine.
Predicted Metabolic Pathways
The metabolism of N5-(1-hydroxycyclopropyl)-L-glutamine is hypothesized to proceed via two main pathways:
-
Hydrolysis of the amide bond: This would release L-glutamic acid and 1-aminocyclopropan-1-ol.
-
Metabolism of the cyclopropyl ring: The cyclopropyl group can undergo oxidative metabolism, potentially leading to ring-opening and the formation of reactive intermediates.[3] This is a known pathway for other cyclopropyl-containing pharmaceuticals and can be associated with hepatotoxicity.[3]
A diagram of the predicted metabolic pathway is provided below.
Potential for Hepatotoxicity
A key concern for cyclopropyl-containing compounds is the potential for mechanism-based inhibition of cytochrome P450 enzymes and subsequent hepatotoxicity.[3] The formation of reactive metabolites from the cyclopropyl ring can lead to covalent binding to cellular macromolecules, including liver proteins, which can trigger an immune response and liver damage. While L-glutamine has been anecdotally linked to hepatotoxicity, this is not a common finding.[2] The addition of the cyclopropyl group may increase this risk.
Experimental Protocols for Toxicological Assessment
To address the data gaps for N5-(1-hydroxycyclopropyl)-L-glutamine, a comprehensive non-clinical safety evaluation is required. The following section outlines key experimental protocols that should be considered.
In Vitro Toxicity Assays
A battery of in vitro assays should be conducted as a first step to assess the toxic potential of the compound.
Table 2: Recommended In Vitro Toxicity Assays
| Assay | Purpose | Experimental Protocol |
| Bacterial Reverse Mutation Assay (Ames Test) | To assess mutagenic potential. | The test compound is incubated with several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). The number of revertant colonies is counted. |
| In Vitro Micronucleus Assay | To detect clastogenic and aneugenic activity. | Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are exposed to the test compound. Cells are then analyzed for the presence of micronuclei. |
| In Vitro Chromosomal Aberration Assay | To identify agents that cause structural chromosomal aberrations. | Mammalian cells are treated with the test compound, and metaphase chromosomes are examined for aberrations. |
| Hepatotoxicity Assay | To evaluate the potential for liver cell damage. | Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are incubated with the test compound. Cell viability (e.g., MTT assay) and markers of liver injury (e.g., ALT, AST release) are measured. |
| CYP450 Inhibition Assay | To assess the potential for drug-drug interactions and mechanism-based inhibition. | The test compound is incubated with human liver microsomes and specific CYP450 probe substrates. The inhibition of the metabolism of the probe substrates is measured. |
In Vivo Toxicity Studies
Based on the results of in vitro assays and intended clinical use, a program of in vivo toxicity studies in two species (one rodent, one non-rodent) should be designed.
Workflow for In Vivo Toxicological Assessment
Signaling Pathways of Potential Concern
The toxic effects of a compound are often mediated through its interaction with specific cellular signaling pathways. Based on the structures of L-glutamine and the cyclopropyl moiety, several pathways warrant consideration.
Glutamate (B1630785) Receptor Signaling
As a derivative of glutamine, N5-(1-hydroxycyclopropyl)-L-glutamine or its metabolite, L-glutamic acid, could potentially interact with glutamate receptors (e.g., NMDA, AMPA receptors). Excessive activation of these receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases.
Excitotoxicity Signaling Pathway
Conclusion and Future Directions
The toxicological profile of N5-(1-hydroxycyclopropyl)-L-glutamine is largely unknown and requires comprehensive investigation. This whitepaper has outlined the key areas of potential concern, drawing on the known properties of L-glutamine and cyclopropyl-containing compounds. The primary areas for future investigation should focus on:
-
Metabolism: Elucidating the metabolic fate of the compound, with a particular focus on the potential for reactive metabolite formation from the cyclopropyl ring.
-
Hepatotoxicity: A thorough assessment of the potential for liver injury, both in vitro and in vivo.
-
Neurotoxicity: Given its relationship to glutamine and glutamate, the potential for neurotoxic effects should be carefully evaluated.
A systematic and data-driven approach, following the experimental guidelines outlined in this document, will be essential to fully characterize the safety profile of N5-(1-hydroxycyclopropyl)-L-glutamine and to support its potential development as a therapeutic agent.
References
Coprine's Role as a Mycotoxin in Coprinus Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coprine (B1669430), a naturally occurring mycotoxin found in certain species of the genus Coprinus, is renowned for its disulfiram-like effects when co-ingested with ethanol (B145695). This technical guide provides a comprehensive overview of the chemistry, mechanism of action, and toxicology of coprine. It details the biochemical pathways disrupted by this mycotoxin, leading to the accumulation of acetaldehyde (B116499) and the subsequent physiological response. This document summarizes key quantitative toxicological data, outlines detailed experimental protocols for in vivo and in vitro studies, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Coprine, chemically known as N5-(1-Hydroxycyclopropyl)-L-glutamine, is a non-proteinogenic amino acid derivative found predominantly in the common ink cap mushroom, Coprinopsis atramentaria (formerly Coprinus atramentarius). While the mushroom itself is considered edible, the presence of coprine renders it toxic when consumed with alcohol, a phenomenon often referred to as "coprinus syndrome" or "disulfiram-like reaction".[1][2] This unique property has garnered significant interest from toxicologists and pharmacologists. Understanding the precise mechanism of coprine's toxicity is crucial for clinical management of poisonings and for exploring its potential pharmacological applications, such as in alcohol aversion therapy. This guide aims to consolidate the current scientific knowledge on coprine's role as a mycotoxin.
Chemistry and Occurrence
Coprine is a pro-toxin, meaning it is not toxic in its native form but is metabolized in the body to its active, toxic metabolite.[2] It was first isolated from Coprinopsis atramentaria.[2] While this species is the most well-known source, coprine has also been identified in other mushrooms within the Coprinopsis genus, specifically in the sections Alopeciae, Atramentariae, and Picaceae.[2] Notably, the popular edible mushroom, the shaggy mane (Coprinus comatus), is generally considered not to contain coprine.
Mechanism of Action: The Disulfiram-like Effect
The toxicity of coprine is intrinsically linked to the metabolism of ethanol. The consumption of alcoholic beverages triggers a cascade of unpleasant symptoms in individuals who have previously ingested coprine-containing mushrooms.
Metabolic Activation of Coprine
Upon ingestion, coprine is hydrolyzed in the stomach into L-glutamic acid and 1-aminocyclopropanol (B1218379).[2] The latter is the active metabolite responsible for the toxic effects.[2]
Inhibition of Aldehyde Dehydrogenase (ALDH)
1-aminocyclopropanol is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[2] This enzyme is a critical component of the ethanol metabolism pathway, responsible for the oxidation of acetaldehyde to non-toxic acetate.[3] By blocking ALDH, 1-aminocyclopropanol causes a rapid accumulation of acetaldehyde in the bloodstream following alcohol consumption.[2]
Physiological Consequences of Acetaldehyde Accumulation
Acetaldehyde is a highly toxic compound, and its elevated levels are responsible for the characteristic symptoms of coprine poisoning. These symptoms, collectively known as the "coprinus syndrome," include:
-
Facial flushing and warmth[4]
-
Nausea and vomiting[4]
-
Tachycardia (rapid heart rate) and palpitations[4]
-
Sweating[3]
-
Headache[3]
-
Chest pain[4]
The severity of the symptoms is proportional to the amount of alcohol consumed. The effects can occur if alcohol is consumed up to five days after ingesting the mushrooms.[2]
Quantitative Toxicological Data
Precise toxicological data for pure coprine is limited. However, studies on extracts of coprine-containing mushrooms and related compounds provide some quantitative insights.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 (Lethal Dose, 50%) | > 5000 mg/kg (for a related compound) | Rat | Oral | [5] |
| LD50 of Coprinus atramentarius extract | 11200 mg/kg | Mouse | Oral | [6] |
| Inhibition Constant (Ki) of an ALDH2 inhibitor (Compound 2) | 19 nM | Human ALDH2 | in vitro | [7] |
| Onset of Symptoms | 15 minutes - 2 hours post-alcohol ingestion | Human | Oral | [1] |
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Ethanol Metabolism and Coprine Interference
The following diagram illustrates the normal metabolic pathway of ethanol and the point of inhibition by coprine's active metabolite, 1-aminocyclopropanol.
Experimental Workflow for Mycotoxin Analysis
This diagram outlines a general workflow for the extraction, purification, and detection of mycotoxins like coprine from mushroom samples.
Detailed Experimental Protocols
Protocol for Extraction and Quantification of Coprine in Coprinopsis atramentaria via HPLC
This protocol is a generalized procedure based on common practices for mycotoxin analysis.[8][9]
Objective: To extract and quantify coprine from fresh or dried Coprinopsis atramentaria fruiting bodies using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh or lyophilized Coprinopsis atramentaria mushrooms
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Coprine standard (if available) or a well-characterized extract
-
Homogenizer (e.g., blender or tissue homogenizer)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
For fresh mushrooms, weigh approximately 10 g of the fruiting bodies and homogenize with 50 mL of methanol for 2-3 minutes.
-
For dried mushrooms, grind the sample to a fine powder. Weigh approximately 1 g of the powder and add 50 mL of methanol.
-
-
Extraction:
-
Vortex the methanol-mushroom mixture vigorously for 1 minute.
-
Place the mixture in an ultrasonic bath for 30 minutes to enhance extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the pellet with an additional 25 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Sample Clean-up (optional, if high matrix interference is observed):
-
Solid-Phase Extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with a low percentage of methanol in water to remove polar impurities.
-
Elute the coprine with a higher concentration of methanol.
-
-
HPLC Analysis:
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting condition could be 5% acetonitrile, ramping up to 95% over 20-30 minutes.[10]
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where coprine has maximum absorbance (this may need to be determined empirically if a standard is not available, but a general scan from 200-400 nm is a good starting point).
-
Inject 10-20 µL of the sample onto the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using a coprine standard of known concentrations.
-
Identify the coprine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of coprine in the sample by integrating the peak area and comparing it to the calibration curve.
-
Protocol for In Vivo Acute Oral Toxicity Study of Coprine in Rats
This protocol is a generalized guideline based on standard practices for acute oral toxicity studies.[11][12]
Objective: To determine the acute oral toxicity (and potentially an approximate LD50) of coprine in rats.
Materials:
-
Coprine (or a standardized extract)
-
Vehicle for administration (e.g., water, corn oil)
-
Sprague-Dawley or Wistar rats (young adults, both sexes)
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
-
Animal balance
-
Necropsy instruments
Procedure:
-
Animal Acclimation:
-
House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the study to allow for acclimatization.
-
Provide standard rodent chow and water ad libitum.
-
-
Dose Preparation and Grouping:
-
Prepare a solution or suspension of coprine in the chosen vehicle at various concentrations.
-
Divide the animals into several dose groups (e.g., 50, 100, 500, 1000, 2000 mg/kg body weight) and a control group (vehicle only). Each group should consist of an equal number of male and female rats (e.g., 5-10 per sex per group).
-
-
Administration:
-
Fast the animals overnight before dosing (with access to water).
-
Weigh each animal and calculate the exact volume of the coprine solution to be administered.
-
Administer the dose via oral gavage.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days.
-
Record any clinical signs of toxicity, such as changes in behavior, appearance, respiration, and any instances of morbidity or mortality.
-
Record body weights at regular intervals (e.g., daily for the first week, then weekly).
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study).
-
Examine all major organs for any abnormalities.
-
For a more detailed study, organ weights can be recorded, and tissues can be collected for histopathological examination.
-
-
Data Analysis:
-
Analyze the data for mortality, clinical signs, body weight changes, and necropsy findings.
-
If a sufficient number of dose groups with mortality are present, an LD50 value can be calculated using appropriate statistical methods (e.g., probit analysis).
-
Protocol for In Vitro Inhibition of Aldehyde Dehydrogenase (ALDH) by 1-Aminocyclopropanol
This protocol is a generalized procedure for an in vitro enzyme inhibition assay.[13][14]
Objective: To determine the inhibitory effect (e.g., IC50 or Ki) of 1-aminocyclopropanol on ALDH activity.
Materials:
-
Purified aldehyde dehydrogenase (e.g., from bovine or recombinant human source)
-
1-Aminocyclopropanol (or coprine, which would need to be hydrolyzed in situ if the assay conditions permit)
-
NAD+ (nicotinamide adenine (B156593) dinucleotide)
-
Acetaldehyde (substrate)
-
Buffer solution (e.g., sodium pyrophosphate buffer, pH 8.0-9.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ALDH in a suitable buffer and store it on ice.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare a stock solution of acetaldehyde in the assay buffer.
-
Prepare a series of dilutions of 1-aminocyclopropanol in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or microplate well, combine the assay buffer, NAD+, and a specific concentration of 1-aminocyclopropanol.
-
Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a known amount of ALDH to the mixture.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for several minutes to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the experiment should be repeated with varying concentrations of the substrate (acetaldehyde). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Conclusion
Coprine stands out as a mycotoxin with a highly specific and well-understood mechanism of action. Its ability to induce a disulfiram-like reaction by inhibiting aldehyde dehydrogenase makes it a significant concern for individuals who consume wild mushrooms. The information presented in this guide, including the quantitative data, detailed protocols, and pathway diagrams, provides a solid foundation for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fill the gaps in the toxicological data for pure coprine and to explore its potential therapeutic applications, with careful consideration of its long-term safety profile. The methodologies outlined here can serve as a starting point for such investigations.
References
- 1. Mushroom Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes [mdpi.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toolify.ai [toolify.ai]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins [mdpi.com]
- 9. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quantitation of psilocybin in hallucinogenic mushrooms using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Bioavailability and Metabolism of Coprine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprine (B1669430) is a naturally occurring mycotoxin found in several species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria). When ingested, coprine is responsible for the well-documented "Coprinus syndrome," a severe and unpleasant reaction to alcohol consumption. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of coprine in vivo, with a focus on its mechanism of action and the challenges in its quantitative analysis.
Metabolism of Coprine
Coprine itself is not the active toxic agent. It functions as a prodrug, undergoing metabolic activation in the body to exert its effects. The primary metabolic pathway involves the hydrolysis of coprine to its active metabolite, 1-aminocyclopropanol (B1218379).[1][2] This initial biotransformation is a critical step in the toxication process.
While the specific enzymes responsible for the hydrolysis of coprine have not been definitively identified in the literature, it is understood to be a hydrolytic process.[1][3]
Bioavailability and Pharmacokinetics
A thorough review of the existing scientific literature reveals a significant gap in the quantitative understanding of coprine's bioavailability and pharmacokinetics in vivo. To date, no studies have been published that provide specific pharmacokinetic parameters such as:
-
Cmax (Maximum Plasma Concentration)
-
Tmax (Time to Maximum Plasma Concentration)
-
AUC (Area Under the Curve)
-
Half-life (t½)
Consequently, it is not possible to present a table of quantitative data for these key metrics. The absence of such data limits the ability to perform accurate risk assessments and to fully understand the dose-response relationship of coprine.
Mechanism of Action and Toxicity
The toxicity of coprine is intrinsically linked to the consumption of ethanol. The active metabolite, 1-aminocyclopropanol, is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1][4][5] ALDH is a critical enzyme in the metabolism of alcohol, responsible for the oxidation of acetaldehyde (B116499) to acetate.
The inhibition of ALDH by 1-aminocyclopropanol leads to a rapid accumulation of acetaldehyde in the bloodstream following alcohol consumption. Acetaldehyde is a highly toxic compound and is responsible for the symptoms of the "Coprinus syndrome," which include facial flushing, nausea, vomiting, tachycardia, and in severe cases, cardiovascular complications.[1][6] The effects of coprine ingestion can be long-lasting, with sensitivity to alcohol persisting for up to 72 hours.
Experimental Protocols
Detailed and standardized experimental protocols for studying the bioavailability and metabolism of coprine in vivo are not well-documented in the published literature. The majority of studies have focused on the identification of the active metabolite and the elucidation of its mechanism of action.
For researchers planning to investigate the pharmacokinetics of coprine, the following general experimental workflow would be necessary.
Animal Models
Standard laboratory animal models such as rats or mice would be suitable for initial pharmacokinetic studies.[7][8]
Administration
Sample Collection
Serial blood samples would be collected at various time points post-administration to characterize the absorption, distribution, metabolism, and elimination phases. Urine collection would also be valuable for assessing the excretion of coprine and its metabolites.
Analytical Methodology
A significant challenge in studying coprine pharmacokinetics is the lack of validated analytical methods for its quantification in biological matrices. The development of a sensitive and specific analytical method, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be a prerequisite for any in vivo study.[9][10][11] This method would need to be capable of quantifying both the parent compound, coprine, and its active metabolite, 1-aminocyclopropanol.
Future Research Directions
The current body of knowledge on coprine's in vivo behavior is largely qualitative. To address the existing data gaps and to enable a more thorough understanding of its pharmacokinetics and toxicology, future research should focus on the following areas:
-
Development of Validated Analytical Methods: The creation of robust and sensitive methods for the quantification of coprine and 1-aminocyclopropanol in biological fluids is paramount.
-
In Vivo Pharmacokinetic Studies: Comprehensive pharmacokinetic studies in animal models are needed to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Identification of Hydrolytic Enzymes: Research to identify the specific enzymes responsible for the metabolic activation of coprine would provide a more complete picture of its biotransformation.
-
Dose-Response Studies: Carefully designed dose-response studies are required to establish the relationship between coprine exposure and the severity of the "Coprinus syndrome."
Conclusion
Coprine presents a fascinating case of a prodrug mycotoxin with a well-defined mechanism of toxicity. Its metabolism to 1-aminocyclopropanol and the subsequent inhibition of aldehyde dehydrogenase are the key events leading to alcohol intolerance. However, a significant lack of quantitative data on its bioavailability and pharmacokinetics in vivo remains a critical knowledge gap. Future research employing modern analytical techniques is necessary to fill this void and to provide a more complete understanding of the in vivo disposition of this intriguing natural compound.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Production of Oxidative and Hydrolytic Enzymes by Coprinus cinereus (Schaeff.) Gray from Sisal Wastes Supplemented with Cow Dung Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of aldehyde dehydrogenases in rat brain and liver by disulfiram and coprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; Syntheses of coprine and related cyclopropa4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case series: Alcohol intolerance with Coprine-like syndrome after consumption of the mushroom Lepiota aspera (Pers.:Fr.) Quél., 1886 (Freckled Dapperling) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. Determination of Orellanine in Human Biological Matrices Using Liquid Chromatography with High-Resolution Mass Spectrometry Detection: A Validated Method Applied to Suspected Poisoning Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 1-Aminocyclopropanol from Coprine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coprine (B1669430), a mycotoxin found in certain mushroom species of the Coprinopsis genus, is a prodrug that is metabolized in vivo to 1-aminocyclopropanol (B1218379). This active metabolite is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH), leading to a disulfiram-like reaction upon concurrent alcohol consumption. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics of 1-aminocyclopropanol. A significant gap in the scientific literature exists concerning quantitative pharmacokinetic parameters. This document summarizes the available qualitative data, details relevant experimental protocols for analogous compounds, and presents logical and metabolic pathways to guide future research in this area.
Introduction
The consumption of mushrooms belonging to the genus Coprinopsis, most notably Coprinopsis atramentaria (the common ink cap), can lead to a unique toxicological interaction with ethanol (B145695).[1] This phenomenon, known as the "coprine syndrome," is characterized by symptoms such as facial flushing, nausea, vomiting, palpitations, and headache, appearing shortly after alcohol ingestion.[1] The causative agent is coprine, which itself is not the active toxin. In the body, coprine is hydrolyzed to its active metabolite, 1-aminocyclopropanol.[1] This metabolite is responsible for the inhibition of the enzyme aldehyde dehydrogenase (ALDH), a key enzyme in the metabolism of ethanol.[1] The inhibition of ALDH leads to the accumulation of acetaldehyde, the toxic metabolite of ethanol, which is responsible for the unpleasant symptoms of the coprine syndrome.[1] The effects of 1-aminocyclopropanol can be long-lasting, with sensitivity to alcohol persisting for up to five days after mushroom ingestion.[1][2] Despite its well-documented toxicological effects, there is a notable absence of quantitative pharmacokinetic data for 1-aminocyclopropanol in the scientific literature.
Pharmacokinetics of 1-Aminocyclopropanol
A thorough review of existing literature reveals a significant lack of quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of 1-aminocyclopropanol. Consequently, key pharmacokinetic parameters such as half-life, bioavailability, volume of distribution, and clearance have not been established. The information available is primarily qualitative and inferred from the duration and intensity of the disulfiram-like reaction observed in case reports and limited animal studies.
Absorption
Coprine is absorbed from the gastrointestinal tract. Interestingly, some reports suggest that the toxic effects of coprine are only observed after the mushroom is cooked, implying that the raw mushroom may not lead to the same level of toxicity.[1] Following absorption, coprine is metabolized to 1-aminocyclopropanol.
Distribution
No specific studies on the distribution of 1-aminocyclopropanol in the body have been identified. As a small molecule, it is likely distributed throughout the body's water compartments.
Metabolism
The primary metabolic pathway of coprine involves its hydrolysis to L-glutamic acid and 1-aminocyclopropanol. 1-aminocyclopropanol is the active metabolite responsible for the inhibition of aldehyde dehydrogenase. It is believed that 1-aminocyclopropanol is further converted to cyclopropanone (B1606653) hydrate, which then forms a covalent adduct with the thiol group in the active site of ALDH, leading to its irreversible inhibition.[1]
Excretion
The route and rate of excretion of 1-aminocyclopropanol and its metabolites have not been determined.
Duration of Effect
The inhibition of aldehyde dehydrogenase by 1-aminocyclopropanol is long-lasting. Clinical reports and toxicological information indicate that the disulfiram-like reaction to alcohol can occur for up to five days after the ingestion of coprine-containing mushrooms.[1][2] The duration and severity of the reaction are likely dose-dependent.[2] In some cases, symptoms have been reported to be re-provoked by alcohol consumption up to 48 hours later.[3]
Quantitative Data Summary
As of the latest literature review, no quantitative pharmacokinetic data for 1-aminocyclopropanol has been published. The table below is provided as a template for future research.
| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | Not Determined | - | - | - |
| Bioavailability (F%) | Not Determined | - | - | - |
| Volume of Distribution (Vd) | Not Determined | - | - | - |
| Clearance (CL) | Not Determined | - | - | - |
| Time to Maximum Concentration (Tmax) | Not Determined | - | - | - |
| Maximum Concentration (Cmax) | Not Determined | - | - | - |
Experimental Protocols
The lack of pharmacokinetic data for 1-aminocyclopropanol is likely due to the absence of a validated analytical method for its quantification in biological matrices. However, methods for a structurally similar compound, 1-aminocyclopropane-1-carboxylic acid (ACC), have been developed and could be adapted for 1-aminocyclopropanol. These methods typically involve derivatization followed by chromatographic separation and mass spectrometric detection.
Hypothetical Protocol for Quantification of 1-Aminocyclopropanol in Plasma (Adaptable from ACC methods)
4.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled 1-aminocyclopropanol).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
4.1.2. Derivatization (Example using Phenyl Isothiocyanate - PITC)
-
Reconstitution: Reconstitute the dried extract in 50 µL of a solution containing ethanol, water, and triethylamine (B128534) (2:2:1, v/v/v).
-
PITC Addition: Add 10 µL of PITC solution (ethanol:triethylamine:PITC, 7:1:1, v/v/v).
-
Incubation: Vortex and incubate at room temperature for 20 minutes.
-
Evaporation: Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitution for Analysis: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% acetonitrile in water).
4.1.3. UPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for the PITC derivative of 1-aminocyclopropanol and its internal standard.
Note: This protocol is hypothetical and would require rigorous validation according to regulatory guidelines (e.g., ICH, FDA) for accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Metabolic Pathway of Coprine
Caption: Metabolic activation of coprine and its inhibitory effect on ethanol metabolism.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A proposed experimental workflow for determining the pharmacokinetics of 1-aminocyclopropanol.
Conclusion and Future Directions
The study of the pharmacokinetics of 1-aminocyclopropanol from coprine is an area ripe for investigation. While the toxicological effects are well-documented qualitatively, the lack of quantitative ADME data presents a significant knowledge gap. The primary hurdle appears to be the absence of a validated analytical method for 1-aminocyclopropanol in biological matrices. Future research should prioritize the development and validation of such a method, potentially by adapting existing protocols for similar compounds like ACC. Once a reliable assay is established, comprehensive pharmacokinetic studies in animal models can be conducted to determine the half-life, bioavailability, distribution, and clearance of this potent enzyme inhibitor. This knowledge will not only enhance our understanding of the toxicology of coprine-containing mushrooms but also provide a more precise picture of the duration and intensity of its interaction with alcohol, which could have implications for clinical toxicology and the management of mushroom poisoning cases.
References
An In-depth Technical Guide on Secondary Metabolites Co-occurring with Coprine in Ink Cap Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprine (B1669430) is a well-documented mycotoxin found in several species of ink cap mushrooms, most notably Coprinopsis atramentaria (the common ink cap). Its notoriety stems from its interaction with alcohol, leading to disulfiram-like symptoms colloquially known as "coprine syndrome." While coprine itself has been the subject of considerable study, the broader chemical profile of these mushrooms, specifically the secondary metabolites that co-occur with coprine, is less comprehensively documented. Understanding this co-occurrence is crucial for a complete toxicological and pharmacological assessment of these fungi. This technical guide provides a detailed overview of the known secondary metabolites found alongside coprine in ink cap mushrooms, their quantitative analysis, and the experimental protocols for their identification.
Coprine: The Signature Toxin
Coprine (N⁵-(1-hydroxycyclopropyl)-L-glutamine) is a pro-drug that, after ingestion, is hydrolyzed to its active metabolite, 1-aminocyclopropanol.[1][2] This metabolite is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[3] ALDH is a critical enzyme in the metabolism of ethanol, responsible for converting acetaldehyde (B116499), a toxic intermediate, into acetate.[4][3] Inhibition of ALDH leads to the accumulation of acetaldehyde in the blood, causing the characteristic symptoms of coprine poisoning when alcohol is consumed.[2][5]
Co-occurring Secondary Metabolites in Coprinopsis atramentaria
Research into the chemical composition of Coprinopsis atramentaria has revealed the presence of several other classes of secondary metabolites, primarily phenolic acids and fatty acids.[6][7][8][9]
Phenolic Acids
Phenolic acids are a significant group of secondary metabolites in fungi, known for their antioxidant and other biological activities. In Coprinopsis atramentaria, the following phenolic acids have been identified and quantified:
-
p-Hydroxybenzoic Acid: A common phenolic compound found in various plants and fungi.
-
p-Coumaric Acid: A hydroxycinnamic acid that serves as a precursor to other phenolic compounds.
-
Cinnamic Acid: An aromatic carboxylic acid.
Fatty Acids
The lipid profile of Coprinopsis atramentaria is characterized by a predominance of unsaturated fatty acids. The major fatty acids identified include:
-
Linoleic Acid (C18:2): A polyunsaturated omega-6 fatty acid.
-
Oleic Acid (C18:1): A monounsaturated omega-9 fatty acid.
-
Palmitic Acid (C16:0): A saturated fatty acid.
-
Stearic Acid (C18:0): Another common saturated fatty acid.
Amino Acids
Data Presentation
The following tables summarize the quantitative data found for secondary metabolites in Coprinopsis atramentaria.
Table 1: Quantitative Analysis of Phenolic Acids in Coprinopsis atramentaria
| Phenolic Acid | Concentration (mg/100 g dry weight) | Reference |
| p-Hydroxybenzoic Acid | 4.71 | [6][8] |
| p-Coumaric Acid | 0.82 | [6][8] |
| Cinnamic Acid | 1.70 | [6][8] |
Table 2: Fatty Acid Composition of Coprinopsis atramentaria
| Fatty Acid | Percentage of Total Fatty Acids (%) | Reference |
| Oleic Acid (C18:1) | 33.94 | [7] |
| Linoleic Acid (C18:2) | 33.17 | [7] |
| Palmitic Acid (C16:0) | 21.24 | [7] |
| Stearic Acid (C18:0) | 10.49 | [7] |
Note: The data for fatty acids are presented as a percentage of the total fatty acid content, as absolute concentrations in mg/100g of dry weight for Coprinopsis atramentaria were not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of the identified secondary metabolites.
Protocol 1: Extraction and HPLC-DAD Analysis of Phenolic Acids
This protocol is adapted from methodologies described for the analysis of phenolic compounds in mushrooms.
1. Sample Preparation:
- Lyophilize fresh fruiting bodies of Coprinopsis atramentaria to a constant weight.
- Grind the dried mushrooms into a fine powder using a laboratory mill.
2. Extraction:
- Weigh approximately 1 g of the mushroom powder into a flask.
- Add 20 mL of 80% methanol (B129727) (v/v) to the flask.
- Stir the mixture at room temperature for 24 hours in the dark.
- Filter the extract through Whatman No. 4 filter paper.
- Collect the filtrate and evaporate the solvent using a rotary evaporator at 40°C.
- Redissolve the dried extract in 2 mL of methanol for HPLC analysis.
3. HPLC-DAD Analysis:
- System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
- Solvent A: 0.5% acetic acid in water.
- Solvent B: 0.5% acetic acid in methanol.
- Gradient Program:
- 0-5 min: 10% B
- 5-20 min: 10-50% B
- 20-30 min: 50-100% B
- 30-35 min: 100% B
- 35-40 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Monitor at 280 nm for phenolic acids.
- Quantification: Prepare calibration curves for p-hydroxybenzoic acid, p-coumaric acid, and cinnamic acid standards of known concentrations.
Protocol 2: Extraction and GC-MS Analysis of Fatty Acids
This protocol is based on standard methods for fatty acid analysis in fungal biomass.
1. Sample Preparation:
- Use the lyophilized and powdered mushroom sample as prepared in Protocol 1.
2. Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Weigh approximately 200 mg of the mushroom powder into a screw-capped glass tube.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
- Vortex the mixture for 2 minutes and then incubate at 60°C for 1 hour.
- Add 1 mL of 5% methanolic HCl.
- Incubate at 80°C for 1 hour for transesterification.
- Cool the tube to room temperature and add 1 mL of hexane (B92381).
- Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis:
- System: A Gas Chromatography system coupled to a Mass Spectrometer.
- Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
- MS Detector:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Identification: Identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a FAME standard mixture.
- Quantification: Calculate the concentration of each fatty acid based on the peak area relative to the internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of coprine and co-occurring secondary metabolites.
Conclusion and Future Directions
This technical guide has summarized the current knowledge on the secondary metabolites that co-occur with coprine in Coprinopsis atramentaria. The presence of phenolic acids and a high proportion of unsaturated fatty acids contributes to the overall chemical profile of this mushroom. While quantitative data for some of these compounds are available, further research is needed to provide a more complete quantitative profile, including the free amino acid content.
A significant gap in the current understanding is the biosynthetic pathway of coprine itself. Elucidating this pathway would be a major step forward in fungal secondary metabolite research and could have implications for understanding the evolution of mycotoxins. Future studies should focus on metabolomic and genomic analyses of Coprinopsis atramentaria to identify the genes and enzymes responsible for coprine biosynthesis. Furthermore, a comprehensive toxicological evaluation of the synergistic or antagonistic effects of the co-occurring secondary metabolites with coprine is warranted.
References
- 1. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review [mdpi.com]
- 3. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]
- 4. QUALITATIVE ANALYSIS OF FATTY ACIDS COMPOSITION IN DIFFERENT COLLECTIONS OF COPRINOID MUSHROOMS | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. Fatty Acid Composition of Different Collections of Coprinoid Mushrooms (Agaricomycetes) and Their Nutritional and Medicinal Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The two faces of Coprinus comatus—Functional properties and potential hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Free Total Amino Acid Compositions and Their Functional Classifications in 13 Wild Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Coprine from Coprinopsis atramentaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprinopsis atramentaria, commonly known as the common ink cap, is a mushroom species that produces a unique mycotoxin called coprine (B1669430).[1][2][3] Coprine, chemically identified as N5-(1-Hydroxycyclopropyl)-L-glutamine, is responsible for the mushroom's disulfiram-like effect when consumed with alcohol.[1][4] This property is due to the inhibition of the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) in the body and subsequent unpleasant physiological reactions.[1][2][3][5][6] The unique biological activity of coprine makes it a compound of interest for researchers in toxicology, pharmacology, and drug development.
These application notes provide a detailed overview of the methods for extracting coprine from Coprinopsis atramentaria, including both historical and modern techniques. The protocols are designed to guide researchers in the isolation, purification, and quantification of this bioactive compound.
Quantitative Data Summary
| Extraction Method | Solvent System | Temperature | Key Considerations | Expected Relative Yield |
| Traditional Method (as per Lindberg et al., 1977) | Hot Water/Ethanol (B145695) | Boiling | Effective for initial extraction but may require extensive purification. | Baseline |
| Soxhlet Extraction | Ethanol or Methanol (B129727) | Solvent Boiling Point | Continuous extraction can be efficient but may expose the extract to prolonged heat, potentially affecting thermolabile compounds. | Moderate to High |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol/Water mixtures | Room Temperature to Mild Heat (e.g., 40-50°C) | Increased efficiency through cavitation, shorter extraction times. | High |
| Pressurized Liquid Extraction (PLE) | Water, Ethanol | Elevated (e.g., 100-150°C) | High efficiency and reduced solvent consumption, but requires specialized equipment. Potential for degradation of heat-sensitive compounds. | Potentially the Highest |
Note: The expected relative yields are qualitative estimates based on the general efficiency of these extraction techniques for natural products. Empirical optimization is necessary to determine the most effective method for coprine.
Experimental Protocols
Protocol 1: Traditional Hot Water/Ethanol Extraction and Purification
This protocol is based on the classical methods described in the foundational research by Lindberg et al. (1977).
I. Materials and Equipment
-
Fresh or lyophilized Coprinopsis atramentaria fruiting bodies
-
Deionized water
-
Ethanol (95% and absolute)
-
Diatomaceous earth (e.g., Celite)
-
Anion exchange resin (e.g., Dowex 1-X8, acetate (B1210297) form)
-
Cation exchange resin (e.g., Dowex 50W-X8, H+ form)
-
Cellulose (B213188) powder for chromatography
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Chromatography columns
-
Blender or homogenizer
-
Heating mantle and reflux condenser
-
pH meter
II. Extraction Procedure
-
Homogenize fresh (or powdered lyophilized) Coprinopsis atramentaria (e.g., 1 kg) in a blender with deionized water.
-
Transfer the homogenate to a large flask and boil for 15-20 minutes.
-
Cool the mixture and filter through a layer of diatomaceous earth to remove solid debris.
-
Concentrate the aqueous extract under reduced pressure using a rotary evaporator.
-
Add an equal volume of 95% ethanol to the concentrated extract to precipitate proteins and polysaccharides.
-
Allow the mixture to stand overnight at 4°C, then centrifuge to pellet the precipitate.
-
Collect the supernatant and concentrate it again using a rotary evaporator.
III. Purification Procedure
-
Anion Exchange Chromatography:
-
Dissolve the concentrated extract in a minimal amount of deionized water and apply it to a column packed with an anion exchange resin (acetate form).
-
Wash the column with deionized water to elute neutral and cationic compounds.
-
Elute the acidic compounds, including coprine, with a gradient of acetic acid (e.g., 0 to 2 M).
-
Collect fractions and monitor for the presence of coprine using a suitable analytical method (e.g., TLC or HPLC).
-
-
Cation Exchange Chromatography:
-
Pool the coprine-containing fractions, remove the acetic acid by rotary evaporation, and adjust the pH to neutral.
-
Apply the solution to a column packed with a cation exchange resin (H+ form).
-
Wash the column with deionized water.
-
Elute coprine with a dilute ammonia (B1221849) solution (e.g., 0.1 M).
-
-
Cellulose Column Chromatography:
-
Concentrate the fractions containing coprine and apply them to a cellulose column.
-
Elute with a suitable solvent system (e.g., butanol-acetic acid-water) to achieve final purification.
-
-
Crystallization:
-
Lyophilize the purified coprine fractions to obtain a solid.
-
Recrystallize the solid from an aqueous ethanol solution to obtain pure coprine crystals.
-
Protocol 2: Modern Ultrasonic-Assisted Extraction (UAE)
This protocol outlines a more contemporary and efficient method for coprine extraction.
I. Materials and Equipment
-
Lyophilized and powdered Coprinopsis atramentaria fruiting bodies
-
Ethanol/water solution (e.g., 70% v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper or vacuum filtration system
II. Extraction Procedure
-
Weigh a known amount of powdered mushroom material (e.g., 10 g).
-
Add the extraction solvent (e.g., 100 mL of 70% ethanol) to the powder in a suitable vessel.
-
Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).
-
After sonication, separate the solid material from the liquid extract by centrifugation or filtration.
-
Repeat the extraction process on the solid residue to maximize yield.
-
Combine the liquid extracts and concentrate using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract can then be subjected to the purification steps outlined in Protocol 1 or analyzed directly.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantitative analysis of coprine in extracts. Method development and validation are essential for accurate results.
I. Materials and Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH-modifying acid like formic or acetic acid). A gradient elution may be necessary for complex extracts.
-
Coprine standard (if available) or a purified and characterized internal standard
-
Syringe filters (0.45 µm)
II. Analytical Procedure
-
Sample Preparation:
-
Dissolve the crude extract or purified fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of methanol in water (e.g., starting with 5% methanol and increasing to 95% over 20-30 minutes). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where coprine absorbs (requires determination by UV-Vis spectroscopy of a purified sample, likely in the low UV range around 200-220 nm).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a coprine standard.
-
Inject the prepared sample and determine the peak area corresponding to coprine.
-
Calculate the concentration of coprine in the sample based on the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of Coprine Action
Caption: Signaling pathway of coprine's inhibition of alcohol metabolism.
Experimental Workflow for Coprine Extraction and Purification
Caption: Experimental workflow for coprine extraction and purification.
Considerations for Coprine Stability
Coprine is a relatively stable molecule, but its stability can be influenced by temperature and pH during extraction and storage.
-
Temperature: While hot water extraction has been traditionally used, prolonged exposure to high temperatures could potentially lead to degradation. Modern techniques like UAE at controlled, milder temperatures may be preferable to preserve the integrity of the compound. Studies on other mushroom metabolites suggest that temperatures above 125-150°C can cause significant degradation.
-
pH: The stability of coprine across a wide pH range has not been extensively studied. However, as an amino acid derivative, extreme pH values should be avoided during extraction and purification to prevent hydrolysis or other chemical modifications. The isoelectric point of coprine would also be a critical factor in its solubility and stability in aqueous solutions.
Conclusion
The extraction of coprine from Coprinopsis atramentaria can be achieved through both traditional and modern methods. While classical protocols provide a robust foundation, contemporary techniques such as Ultrasonic-Assisted Extraction offer the potential for higher efficiency and shorter processing times. The choice of method will depend on the available equipment, the desired scale of extraction, and the required purity of the final product. Further research is warranted to quantitatively compare the efficacy of different extraction methods and to thoroughly investigate the stability of coprine under various processing conditions. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the isolation and study of this intriguing natural product.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Coprinopsis_atramentaria [bionity.com]
- 3. Coprinopsis atramentaria - Wikipedia [en.wikipedia.org]
- 4. The two faces of Coprinus comatus—Functional properties and potential hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naturespoisons.com [naturespoisons.com]
- 6. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]
Application Notes and Protocols for the Proposed Chemical Synthesis of N5-(1-hydroxycyclopropyl)-L-glutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and a proposed experimental protocol for the chemical synthesis of N5-(1-hydroxycyclopropyl)-L-glutamine, a novel amino acid derivative with potential applications in drug discovery and development. Due to the absence of a published direct synthesis, a multi-step approach is proposed, commencing with the synthesis of the key intermediate, N-Boc-1-aminocyclopropan-1-ol, followed by a peptide coupling reaction with a suitably protected L-glutamic acid derivative, and concluding with a final deprotection step. This document outlines the necessary protecting group strategies, coupling methodologies, and purification techniques. All quantitative data for the proposed reactions are summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
N5-substituted L-glutamine analogs are of significant interest in medicinal chemistry as they can act as mimics or antagonists of glutamine, a crucial amino acid in various metabolic pathways, including those dysregulated in cancer. The unique structural feature of a 1-hydroxycyclopropyl moiety at the N5 position introduces conformational rigidity and a polar hydroxyl group, which could lead to novel biological activities and improved pharmacological properties. This document presents a proposed synthetic route to access N5-(1-hydroxycyclopropyl)-L-glutamine for further biological evaluation.
Proposed Retrosynthetic Analysis
The proposed synthesis of N5-(1-hydroxycyclopropyl)-L-glutamine begins with a retrosynthetic analysis that disconnects the target molecule at the N5-amide bond. This leads to two key synthons: an L-glutamic acid derivative with protected α-amino and α-carboxyl groups, and 1-aminocyclopropan-1-ol. For a practical synthesis, protected forms of these synthons are required, namely N-Boc-L-glutamic acid α-benzyl ester and N-Boc-1-aminocyclopropan-1-ol.
Protocol for the Purification of Coprine from Crude Mushroom Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of coprine (B1669430), a mycotoxin with notable disulfiram-like effects, from crude extracts of Coprinopsis atramentaria (the common ink cap mushroom). The methodology is based on the foundational research by Lindberg, Bergman, and Wickberg (1977).
Coprine, identified as N5-(1-hydroxycyclopropyl)-L-glutamine, is a prodrug that is metabolized in vivo to 1-aminocyclopropanol. This metabolite is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), a critical component in the metabolic pathway of ethanol. Inhibition of ALDH leads to the accumulation of acetaldehyde (B116499) upon alcohol consumption, resulting in the characteristic symptoms of coprine poisoning. Understanding the purification of this compound is essential for toxicological studies, pharmacological research, and the development of potential therapeutic agents.
Data Presentation
The following table summarizes the quantitative data expected at each stage of the coprine purification protocol. Please note that yields are estimates based on available literature and may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material | Eluent/Solvent | Yield (approximate) | Purity (approximate) |
| Hot Ethanol Extraction | 1 kg fresh Coprinopsis atramentaria | 95% Ethanol | 20-30 g crude extract | <1% |
| Chloroform (B151607) Partitioning | Crude Extract | Chloroform/Water | 15-25 g aqueous phase | 1-5% |
| Cation-Exchange Chromatography | Aqueous Phase Concentrate | 2 M HCl | 500-700 mg crude coprine fraction | 40-60% |
| Cellulose (B213188) Chromatography | Crude Coprine Fraction | n-Butanol:Acetic Acid:Water | 150-250 mg purified coprine | >95% |
| Crystallization | Purified Coprine | Water | 100-200 mg crystalline coprine | >99% |
Experimental Protocols
Extraction of Crude Coprine
This initial step aims to extract coprine and other polar compounds from the mushroom fruiting bodies.
Materials:
-
Fresh Coprinopsis atramentaria mushrooms
-
95% Ethanol
-
Blender
-
Large beaker or flask
-
Heating mantle or water bath
-
Cheesecloth or muslin
-
Rotary evaporator
Protocol:
-
Homogenize 1 kg of fresh Coprinopsis atramentaria fruiting bodies in a blender with an equal volume of 95% ethanol.
-
Transfer the homogenate to a large beaker and heat at 70°C for 2 hours with occasional stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through several layers of cheesecloth or muslin to remove the solid mushroom debris.
-
Collect the ethanolic filtrate, which contains the crude coprine extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a thick, aqueous syrup remains.
Liquid-Liquid Partitioning
This step removes nonpolar impurities from the aqueous extract.
Materials:
-
Concentrated aqueous extract from Step 1
-
Chloroform
-
Separatory funnel
Protocol:
-
Transfer the concentrated aqueous extract to a separatory funnel.
-
Add an equal volume of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper aqueous layer contains the coprine.
-
Drain and discard the lower chloroform layer, which contains lipids and other nonpolar compounds.
-
Repeat the chloroform wash two more times.
-
Collect the final aqueous phase and concentrate it by rotary evaporation.
Cation-Exchange Chromatography
This chromatographic step separates coprine from neutral and acidic compounds based on its basic amino acid-like properties.
Materials:
-
Concentrated aqueous extract from Step 2
-
Dowex 50W-X8 resin (H+ form), 200-400 mesh
-
Chromatography column
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
0.1 M Ammonium (B1175870) hydroxide (B78521) (NH4OH)
-
pH meter or pH paper
-
Fraction collector
Protocol:
-
Prepare a slurry of Dowex 50W-X8 resin in deionized water and pour it into a chromatography column to create a packed bed. The size of the column will depend on the amount of extract. For a 1 kg start, a 2.5 x 40 cm column is appropriate.
-
Equilibrate the column by washing with at least three column volumes of deionized water.
-
Adjust the pH of the concentrated aqueous extract to approximately 3-4 with dilute HCl.
-
Load the pH-adjusted extract onto the top of the Dowex resin bed.
-
Wash the column with five column volumes of deionized water to elute neutral and acidic compounds.
-
Elute the bound compounds, including coprine, with 2 M HCl.
-
Collect fractions and monitor for the presence of coprine using a suitable analytical method (e.g., thin-layer chromatography with ninhydrin (B49086) staining).
-
Pool the fractions containing coprine.
-
Neutralize the pooled, acidic fractions with 0.1 M ammonium hydroxide.
-
Lyophilize or evaporate the neutralized solution to obtain a crude coprine powder.
Cellulose Chromatography
This final chromatographic step purifies coprine to a high degree.
Materials:
-
Crude coprine powder from Step 3
-
Microcrystalline cellulose
-
Chromatography column
-
Mobile phase: n-Butanol:Acetic Acid:Water (12:3:5 v/v/v)
-
Fraction collector
Protocol:
-
Prepare a slurry of microcrystalline cellulose in the mobile phase and pack it into a chromatography column. A column of 2.5 x 100 cm is suitable for the expected amount of crude coprine.
-
Equilibrate the column by washing with at least three column volumes of the mobile phase.
-
Dissolve the crude coprine powder in a minimal volume of the mobile phase.
-
Apply the dissolved sample to the top of the cellulose column.
-
Elute the column with the n-butanol:acetic acid:water mobile phase at a slow flow rate.
-
Collect fractions and monitor for the presence of coprine.
-
Pool the fractions containing pure coprine.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield purified coprine.
Crystallization
This optional step can be performed to obtain highly pure, crystalline coprine.
Materials:
-
Purified coprine from Step 4
-
Deionized water
-
Small Erlenmeyer flask
-
Hot plate
-
Ice bath
Protocol:
-
Dissolve the purified coprine in a minimum amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the coprine crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals under vacuum to obtain pure, crystalline coprine.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of coprine.
Signaling Pathway: Ethanol Metabolism and Coprine Inhibition
Caption: Inhibition of aldehyde dehydrogenase by coprine's metabolite.
Application Notes and Protocols for the Detection and Quantification of Coprine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprine (B1669430) is a mycotoxin found in several species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria).[1] On its own, it is not toxic; however, when consumed with alcohol, it can induce a severe disulfiram-like reaction.[1] This reaction is caused by the inhibition of the enzyme aldehyde dehydrogenase by a metabolite of coprine, leading to an accumulation of acetaldehyde (B116499) in the body.[1] The symptoms of coprine poisoning include facial flushing, nausea, vomiting, palpitations, and headache.[1]
Accurate and sensitive analytical methods for the detection and quantification of coprine are essential for food safety, toxicological studies, and clinical diagnostics. These application notes provide detailed protocols for the analysis of coprine in mushroom samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV), along with an overview of alternative and emerging techniques.
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation, identification, and quantification of various compounds in complex mixtures. Given that coprine is a non-proteinogenic amino acid, HPLC is a suitable method for its analysis. The following protocol is based on established methods for the analysis of amino acids and other mushroom toxins.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of coprine. These values are representative and should be confirmed during in-house method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Recovery | 85 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocol: HPLC-UV Analysis of Coprine
1. Principle
This method describes the extraction of coprine from mushroom samples followed by quantification using reversed-phase HPLC with UV detection. An internal standard is used to improve the accuracy and precision of the quantification.
2. Materials and Reagents
-
Coprine standard (if available, or a well-characterized mushroom extract)
-
Norvaline (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (or other suitable buffer components)
-
Mushroom samples (Coprinopsis atramentaria or other suspected species)
-
Syringe filters (0.45 µm)
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Vortex mixer
4. Sample Preparation
-
Homogenization: Weigh approximately 2 g of fresh or 0.2 g of dried mushroom material into a suitable container. Add 10 mL of methanol-water (80:20, v/v). Homogenize at high speed for 3-5 minutes.
-
Extraction: Sonicate the homogenate for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid particles.
-
Internal Standard Spiking: Transfer the supernatant to a clean tube. Add a known concentration of the internal standard (e.g., norvaline).
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as coprine, being an amino acid derivative, is expected to have significant absorbance in the low UV range).
6. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards of coprine with a constant concentration of the internal standard. Plot the ratio of the peak area of coprine to the peak area of the internal standard against the concentration of coprine.
-
Quantification: Calculate the concentration of coprine in the samples using the linear regression equation from the calibration curve.
Experimental Workflow Diagram
Alternative and Emerging Analytical Techniques
While HPLC-UV is a reliable method, other techniques can also be considered for the detection and quantification of coprine.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like coprine, a derivatization step is necessary to increase their volatility.
Methodology Outline:
-
Extraction: Similar to the HPLC-UV method.
-
Derivatization: The extracted coprine would need to be derivatized, for example, by silylation, to make it amenable to GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection. The mass spectrometer provides high selectivity and allows for structural confirmation.
Considerations: Method development for derivatization and GC-MS analysis would be required. This approach may be more complex than HPLC-UV but could offer higher sensitivity and specificity.
Electrochemical Detection
Principle: Electrochemical sensors offer a rapid and sensitive platform for the detection of electroactive compounds. A theoretical study has proposed the possibility of the electrochemical determination of coprine using a modified electrode.[2]
Methodology Outline:
-
Electrode Modification: An electrode, such as a glassy carbon electrode, is modified with a material that facilitates the electrochemical oxidation or reduction of coprine.
-
Sample Introduction: An extracted sample of the mushroom is introduced into an electrochemical cell containing the modified electrode and a supporting electrolyte.
-
Detection: A potential is applied to the electrode, and the resulting current, which is proportional to the concentration of coprine, is measured using techniques like cyclic voltammetry or differential pulse voltammetry.
Considerations: This is an emerging technique for coprine analysis and would require significant research and development to create a validated and robust protocol. However, it holds promise for the development of rapid, portable sensors for on-site testing.
Coprine's Mechanism of Action: Signaling Pathway
The toxicity of coprine is a result of its interaction with the alcohol metabolism pathway. The following diagram illustrates this process.
Conclusion
The HPLC-UV method presented provides a reliable and accessible approach for the quantification of coprine in mushroom samples. While alternative techniques like GC-MS and electrochemical sensors offer potential advantages, they require further development for routine application. The provided protocols and information are intended to serve as a valuable resource for researchers and professionals involved in the analysis of mushroom toxins. It is crucial to perform in-house validation of any analytical method to ensure its accuracy and reliability for the intended purpose.
References
Application Notes and Protocols: In Vitro Assay for Aldehyde Dehydrogenase (ALDH) Inhibition by Coprine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of endogenous and exogenous aldehydes. Inhibition of ALDH, particularly the ALDH2 isoform, is a key mechanism in certain therapeutic strategies, notably in alcohol aversion therapy. Coprine (B1669430), a naturally occurring mycotoxin found in the common ink cap mushroom (Coprinopsis atramentaria), is a well-known inhibitor of ALDH.[1] However, coprine itself is a prodrug and requires in vivo or in vitro conversion to its active metabolite, 1-aminocyclopropanol, which exists in equilibrium with cyclopropanone (B1606653) hydrate (B1144303).[1] This active form then covalently inhibits the ALDH enzyme, leading to the accumulation of acetaldehyde (B116499) if ethanol (B145695) is consumed.[1]
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory potential of coprine on ALDH activity. The protocol is designed for researchers in drug discovery, toxicology, and enzymology to screen for and characterize ALDH inhibitors.
Mechanism of Action
Coprine acts as a prodrug that is hydrolyzed to 1-aminocyclopropanol. This active metabolite then rapidly converts to cyclopropanone hydrate, the ultimate inhibitor of ALDH. The cyclopropanone hydrate covalently binds to a critical thiol group within the active site of the ALDH enzyme, leading to its inactivation.[1] This inhibition is reversible, which explains the transient nature of the symptoms observed in coprine-induced alcohol intolerance.[1]
Data Presentation
| Compound | ALDH Isoform | IC50 (µM) | Inhibition Type | Reference |
| Cyclopropanone Hydrate | Yeast ALDH | Data not available in searched resources | Covalent | Wiseman et al. (1979, 1980) |
| Cyclopropanone Hydrate | Liver ALDH | Data not available in searched resources | Covalent | Wiseman et al. (1979) |
| Disulfiram | ALDH1A1 | nM range | - | [1] |
| Diethylaminobenzaldehyde (DEAB) | ALDH1A1 | nM range | - | [1] |
| Benomyl (active metabolites) | Mouse ALDH2 | ~0.12-1.3 | - | |
| Chloral Hydrate | ALDH | 1 - 10 | Competitive |
Experimental Protocols
Extraction and Purification of Coprine from Coprinopsis atramentaria (Literature-based)
This protocol is a generalized procedure based on literature descriptions of coprine isolation.
Materials:
-
Fresh or lyophilized Coprinopsis atramentaria fruiting bodies
-
Methanol
-
Water
-
Diatomaceous earth
-
Anion exchange resin (e.g., Dowex 1-X8)
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Cellulose (B213188) for chromatography
-
Rotary evaporator
-
Chromatography columns
-
Lyophilizer
Procedure:
-
Extraction: Homogenize fresh or lyophilized mushroom fruiting bodies with methanol-water (e.g., 80:20 v/v). Filter the mixture through diatomaceous earth to remove solid debris.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove methanol.
-
Ion-Exchange Chromatography (Anion): Pass the aqueous extract through an anion exchange column to remove acidic compounds.
-
Ion-Exchange Chromatography (Cation): Apply the eluate from the anion exchange column to a cation exchange column. Wash the column with water and then elute coprine with a dilute ammonia (B1221849) solution.
-
Cellulose Chromatography: Further purify the coprine-containing fractions by chromatography on a cellulose column, eluting with a suitable solvent system (e.g., butanol-acetic acid-water).
-
Lyophilization: Combine the pure fractions and lyophilize to obtain solid coprine.
-
Purity Assessment: Confirm the purity of the isolated coprine using techniques such as HPLC and NMR spectroscopy.
In Vitro Activation of Coprine
Coprine must be hydrolyzed to its active form, 1-aminocyclopropanol, for in vitro activity. This can be achieved by incubation in an aqueous buffer.
Materials:
-
Purified coprine
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
Procedure:
-
Prepare a stock solution of coprine in the assay buffer.
-
Incubate the coprine solution at room temperature or 37°C for a predetermined time (e.g., 1-2 hours) to allow for spontaneous hydrolysis to 1-aminocyclopropanol. Note: The optimal incubation time may need to be determined empirically.
In Vitro ALDH Inhibition Assay
This protocol is adapted from commercially available colorimetric ALDH activity assay kits. The principle is based on the ALDH-catalyzed oxidation of an aldehyde substrate, which reduces NAD+ to NADH. The produced NADH then reduces a probe to a colored product, and the absorbance is measured.
Materials:
-
Aldehyde Dehydrogenase (ALDH) enzyme (e.g., purified from bovine liver or recombinant human ALDH)
-
Activated coprine solution (from Protocol 2) or other inhibitors
-
ALDH Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
Aldehyde substrate (e.g., acetaldehyde or propionaldehyde)
-
NAD+ solution
-
NADH detection probe (e.g., a tetrazolium salt like WST-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of ALDH enzyme, aldehyde substrate, NAD+, and the NADH detection probe in the assay buffer.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer, substrate, NAD+, and detection probe to a well.
-
Positive Control (No Inhibitor): Add assay buffer, ALDH enzyme, substrate, NAD+, and detection probe to a well.
-
Inhibitor Wells: Add activated coprine solution (at various concentrations), ALDH enzyme, substrate, NAD+, and detection probe to wells.
-
-
Pre-incubation: Pre-incubate the ALDH enzyme with the activated coprine or other inhibitors for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the aldehyde substrate and NAD+ to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1) at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of coprine relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of ALDH inhibition by coprine.
Caption: Experimental workflow for the in vitro ALDH inhibition assay.
References
Animal Models for Studying the Disulfiram-Like Effects of Coprine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the disulfiram-like effects of coprine (B1669430), a mycotoxin found in certain mushroom species. The protocols and data presented are intended to facilitate the design and execution of preclinical studies aimed at understanding the mechanism of action of coprine, evaluating potential therapeutic applications, and assessing the risks associated with its ingestion.
Introduction
Coprine, a naturally occurring amino acid derivative found in mushrooms of the Coprinopsis genus (most notably the common ink cap, Coprinopsis atramentaria), is responsible for the "Coprinus syndrome".[1] This syndrome is characterized by a severe and unpleasant physiological reaction when alcohol is consumed, mirroring the effects of the alcohol-aversion drug disulfiram (B1670777). The underlying mechanism of this interaction is the inhibition of the enzyme aldehyde dehydrogenase (ALDH), leading to the accumulation of toxic acetaldehyde (B116499) in the blood.[1][2] Animal models, primarily rodents, are invaluable tools for studying the pharmacokinetics, pharmacodynamics, and toxicological profile of coprine and its active metabolite, 1-aminocyclopropanol.[2][3]
Signaling Pathway of Coprine's Disulfiram-Like Effect
Coprine itself is a prodrug that is hydrolyzed in vivo to its active metabolite, 1-aminocyclopropanol. This metabolite is a potent and irreversible inhibitor of ALDH, the primary enzyme responsible for detoxifying acetaldehyde, a toxic byproduct of ethanol (B145695) metabolism. The inhibition of ALDH leads to a rapid increase in blood acetaldehyde levels upon ethanol consumption, triggering the characteristic symptoms of the disulfiram-like reaction.
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing the disulfiram-like effects of coprine in rodent models.
General Experimental Workflow
The general workflow for these studies involves the administration of coprine, followed by an ethanol challenge after a specific time interval, and subsequent measurement of physiological and biochemical parameters.
Rodent Model: Rat
Species: Male Wistar or Sprague-Dawley rats are commonly used.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Protocol for Assessing ALDH Inhibition and Cardiovascular Effects:
-
Coprine Administration: Administer coprine orally (gavage) at doses ranging from 10 to 100 mg/kg body weight. A vehicle control group (e.g., water or saline) should be included.
-
Time Interval: Allow a time interval of 2 to 24 hours between coprine administration and the ethanol challenge to permit the in vivo conversion of coprine to its active metabolite.
-
Ethanol Challenge for Acetaldehyde Measurement: Administer ethanol at a dose of 2 g/kg body weight via intraperitoneal (IP) injection.
-
Measurement of Acetaldehyde/Ethanol Ratio: At specified time points after the ethanol challenge (e.g., 30, 60, and 120 minutes), measure the concentration of acetaldehyde and ethanol in the alveolar air using gas chromatography. The ratio of acetaldehyde to ethanol serves as an index of ALDH activity.
-
Ethanol Challenge for Cardiovascular Assessment: In a separate cohort of animals, administer a lower dose of ethanol (e.g., 0.4 g/kg, IP) to avoid profound intoxication that could confound cardiovascular measurements.
-
Cardiovascular Monitoring: Record blood pressure and heart rate continuously before and after the ethanol challenge using a tail-cuff method or indwelling arterial catheter for more precise measurements.
Rodent Model: Mouse
Species: Male C57BL/6 mice are a suitable strain for these studies.
Protocol for Assessing Behavioral and Physiological Effects:
-
Coprine Administration: Administer coprine orally at doses ranging from 10 to 100 mg/kg body weight.
-
Time Interval: A time interval of 2 to 8 hours is typically sufficient for the onset of ALDH inhibition in mice.
-
Ethanol Challenge: Administer ethanol at a dose of 1.5 to 2.5 g/kg body weight (IP).
-
Behavioral Assessment: Monitor for signs of the disulfiram-like reaction, such as flushing (which can be observed as reddening of the ears and paws), piloerection, and reduced locomotor activity. Behavioral tests like the open field test can quantify changes in activity.
-
Physiological Measurements: Measure core body temperature using a rectal probe. Blood samples can be collected for the analysis of acetaldehyde and ethanol levels.
Data Presentation
Quantitative data from studies using animal models to investigate the effects of coprine are summarized below.
Table 1: Effect of Coprine on Aldehyde Dehydrogenase (ALDH) Activity in Rats
| Coprine Dose (mg/kg) | Time Before Ethanol (hours) | Ethanol Dose (g/kg) | Measured Parameter | Result | Reference |
| Various | 2 - 24 | 2.0 (IP) | Acetaldehyde/Ethanol Ratio in Alveolar Air | Dose-dependent increase | [4] |
| Not specified | 2 | Not applicable | Liver Low-Km ALDH Activity | Significantly decreased | [2] |
| Not specified | 24 | Not applicable | Liver Low-Km ALDH Activity | Significantly decreased | [2] |
| Not specified | 2 | Not applicable | Brain Low-Km ALDH Activity | Significantly decreased | [2] |
| Not specified | 24 | Not applicable | Brain Low-Km ALDH Activity | Significantly decreased | [2] |
Table 2: Cardiovascular Effects of Coprine and Ethanol in Rats
| Coprine Pre-treatment | Ethanol Dose (g/kg) | Blood Pressure | Heart Rate | Reference |
| Yes | 0.4 (IP) | Marked and rapid fall | Tachycardia | [4] |
| No (Control) | 0.4 (IP) | No significant change | No significant change | [4] |
Table 3: Effects of Coprine on Ethanol Metabolism in Mice
| Coprine Source | Time Before Ethanol | Ethanol Dose | Measured Parameter | Result | Reference |
| Coprinus atramentarius extract | Not specified | Not specified | Blood Acetaldehyde | Increased | [5] |
| Purified Coprine | Not specified | Not specified | Hyperaldehydemia | Observed |
Note: Specific dosages and quantitative values were not available in all cited literature for mice, hence the descriptive results.
Conclusion
The animal models and protocols described provide a robust framework for investigating the disulfiram-like effects of coprine. Rats are a well-established model for detailed physiological and biochemical studies, particularly for assessing ALDH inhibition and cardiovascular responses. Mice offer a valuable model for examining behavioral and other physiological effects. The use of these models is crucial for advancing our understanding of coprine's mechanism of action and for the development of novel therapeutics based on its unique properties. Careful consideration of experimental design, including appropriate dosages, timing, and endpoints, is essential for obtaining reliable and reproducible data.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Effects of aldehyde dehydrogenase inhibitors on enzymes involved in the metabolism of biogenic aldehydes in rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aldehyde dehydrogenases in rat brain and liver by disulfiram and coprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Coprinus atramentarius on the metabolism of ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Coprine and its Metabolites by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprine (B1669430) is a mycotoxin found in certain species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria). When ingested, coprine is metabolized to 1-aminocyclopropanol, which inhibits the enzyme aldehyde dehydrogenase (ALDH).[1][2][3] This inhibition leads to the accumulation of acetaldehyde (B116499) if alcohol is consumed, resulting in a disulfiram-like reaction characterized by flushing, nausea, and tachycardia.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of coprine and its metabolites in various matrices for toxicological studies, food safety assessment, and potential pharmaceutical applications.
This document provides detailed application notes and protocols for the analysis of coprine and its primary metabolite, 1-aminocyclopropanol, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The proposed methods are based on established analytical principles for similar compounds and provide a strong foundation for method development and validation.
Metabolic Pathway of Coprine
Coprine itself is not the active inhibitor of aldehyde dehydrogenase. It is a prodrug that undergoes hydrolysis in the body to form the active metabolite, 1-aminocyclopropanol.[2][4] This metabolite then interacts with the active site of ALDH, leading to its inactivation.
References
Spectroscopic Analysis of Coprine for Structural Elucidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprine (B1669430) is a naturally occurring mycotoxin found in several species of mushrooms, most notably the common ink cap mushroom (Coprinopsis atramentaria). Its consumption followed by alcohol ingestion leads to a disulfiram-like effect, characterized by nausea, vomiting, and other unpleasant symptoms. This is due to the inhibition of the enzyme aldehyde dehydrogenase by a metabolite of coprine. The correct structural identification of coprine as N5-(1-hydroxycyclopropyl)glutamine was crucial for understanding its mechanism of action and was achieved through a combination of spectroscopic techniques.[1][2] This application note provides a detailed overview of the spectroscopic methods used for the structural elucidation of coprine and offers generalized protocols for these analyses.
Structural Elucidation of Coprine
The structure of coprine was determined through the application of several key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation
Table 1: 1H NMR Spectroscopic Data (Predicted for Coprine and Experimental for L-Glutamine)
| Assignment (Coprine) | Predicted Chemical Shift (δ, ppm) | Assignment (L-Glutamine) | Experimental Chemical Shift (δ, ppm) in D2O |
| α-H (Glutamine moiety) | ~3.8 | α-H | 3.77 |
| β-H (Glutamine moiety) | ~2.1-2.3 | β-H | 2.14 |
| γ-H (Glutamine moiety) | ~2.4-2.5 | γ-H | 2.45 |
| Cyclopropyl-H | ~0.8-1.2 | - | - |
| NH (Amide) | Broad singlet | - | - |
| OH (Hydroxycyclopropyl) | Broad singlet | - | - |
| NH2 (Amine) | Broad singlet | - | - |
Table 2: 13C NMR Spectroscopic Data (Predicted for Coprine and Experimental for L-Glutamine)
| Assignment (Coprine) | Predicted Chemical Shift (δ, ppm) | Assignment (L-Glutamine) | Experimental Chemical Shift (δ, ppm) in H2O |
| C=O (Carboxyl) | ~175-180 | C=O (Carboxyl) | 176.3 |
| C=O (Amide) | ~170-175 | C=O (Amide) | 181.8 |
| α-C (Glutamine moiety) | ~55 | α-C | 55.2 |
| β-C (Glutamine moiety) | ~28-32 | β-C | 28.5 |
| γ-C (Glutamine moiety) | ~32-36 | γ-C | 33.1 |
| C (Cyclopropyl, quat.) | ~60-70 | - | - |
| CH2 (Cyclopropyl) | ~10-20 | - | - |
Table 3: Mass Spectrometry Data (Expected Fragmentation of Coprine)
| m/z | Proposed Fragment | Notes |
| 203.0977 | [M+H]+ | Molecular ion (protonated) |
| 185 | [M+H - H2O]+ | Loss of water from the hydroxycyclopropyl group |
| 147 | [Glutamine+H]+ | Cleavage of the amide bond |
| 130 | [Glutamine+H - NH3]+ | Loss of ammonia (B1221849) from the glutamine fragment |
| 57 | [C3H5O]+ | Fragment from the hydroxycyclopropyl moiety |
Table 4: Infrared (IR) Spectroscopy Data (Expected Absorptions for Coprine)
| Wavenumber (cm-1) | Functional Group | Vibration |
| ~3400-3200 | O-H, N-H | Stretching (broad) |
| ~3100-3000 | C-H (cyclopropyl) | Stretching |
| ~2960-2850 | C-H (alkyl) | Stretching |
| ~1680-1640 | C=O (amide I) | Stretching |
| ~1640-1550 | N-H | Bending |
| ~1600-1400 | C=O (carboxylate) | Stretching |
| ~1450 | C-H | Bending |
| ~1050 | C-O | Stretching |
Table 5: UV-Vis Spectroscopy Data (Expected Absorption for Coprine)
| λmax (nm) | Chromophore | Solvent |
| ~200-220 | Amide (n→π*) | Water or Ethanol |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of coprine, based on standard methodologies for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve a purified sample of coprine (1-5 mg) in a suitable deuterated solvent (e.g., D2O, DMSO-d6). Add a small amount of a reference standard (e.g., TMS or DSS).
-
1H NMR Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum.
-
Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to identify proton environments and their connectivity.
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
-
Typical parameters: 100-150 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Analyze the chemical shifts to identify the different carbon environments (e.g., carbonyl, aliphatic, cyclopropyl).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish 1H-1H correlations.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct 1H-13C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range 1H-13C correlations, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce a purified sample of coprine into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are appropriate for a polar molecule like coprine.
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion as the precursor ion.
-
Induce fragmentation through collision-induced dissociation (CID).
-
Analyze the resulting product ions to deduce the structure of different parts of the molecule. Key fragmentations would include the loss of water from the hydroxycyclopropyl group and cleavage of the amide bond.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the dried sample with dry KBr powder and press it into a transparent disk.
-
Spectrum Acquisition:
-
Obtain the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer.
-
Typically scan over the range of 4000-400 cm-1.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in coprine, such as O-H and N-H stretching, C-H stretching, C=O stretching (amide and carboxylate), and C-O stretching.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify the presence of chromophores (light-absorbing groups).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified coprine sample in a suitable solvent that is transparent in the UV-Vis region (e.g., water, ethanol, or methanol).
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). For coprine, the primary chromophore is the amide group, which is expected to have a weak n→π* transition in the 200-220 nm region.
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis of Coprine
Caption: Workflow for the spectroscopic analysis and structural elucidation of coprine.
Signaling Pathway: Mechanism of Coprine-Induced Alcohol Intolerance
Caption: Mechanism of coprine-induced alcohol intolerance.
Conclusion
The structural elucidation of coprine is a classic example of the power of combining various spectroscopic techniques. While specific quantitative data from seminal publications are not widely accessible, the known structure of N5-(1-hydroxycyclopropyl)glutamine allows for the prediction of its spectroscopic characteristics. The provided protocols offer a general framework for researchers aiming to analyze coprine or similar natural products. Understanding the spectroscopic properties of coprine is not only of chemical interest but also fundamental for toxicological studies and potential applications in drug development, particularly in the context of alcohol-deterrent therapies.
References
Application Notes and Protocols for Investigating Coprine Cytotoxicity in Cell Culture Models
Introduction
Coprine (B1669430), a mycotoxin found in certain mushroom species like Coprinopsis atramentaria (the common ink cap), is known for its disulfiram-like effects when co-ingested with alcohol. This reaction is caused by the inhibition of the enzyme aldehyde dehydrogenase (ALDH), leading to the accumulation of toxic acetaldehyde (B116499).[1][2] While this indirect toxicity is well-documented, the direct cytotoxic effects of coprine on cells are less understood. In vitro cell culture models provide a powerful and controlled environment to investigate both the direct cytotoxicity of coprine and the mechanisms underlying its alcohol-dependent toxicity.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish cell-based assays for studying coprine cytotoxicity. The focus is on utilizing relevant cell lines, such as the human liver cell line HepG2 and the human colon adenocarcinoma cell line Caco-2, to model key aspects of coprine metabolism and toxicity.
Application Notes
Choice of In Vitro Models:
-
HepG2 Cells: The human hepatoma cell line HepG2 is a cornerstone for in vitro toxicology studies, particularly for substances metabolized in the liver.[3] Since the liver is the primary site of alcohol metabolism and contains high levels of ALDH, HepG2 cells are an ideal model to study the interplay between coprine, ethanol (B145695), and acetaldehyde. These cells express a range of metabolic enzymes, allowing for the study of both direct toxicity and metabolism-dependent effects.
-
Caco-2 Cells: The human colon adenocarcinoma cell line Caco-2 is widely used as a model of the intestinal barrier.[4][5][6][7] As the gastrointestinal tract is the initial site of exposure to ingested substances, Caco-2 cells can be used to investigate the direct effects of coprine on intestinal epithelial cells, including potential damage to the gut barrier.
Modeling Coprine Cytotoxicity:
Two primary models are proposed to dissect the cytotoxic effects of coprine:
-
Direct Coprine Cytotoxicity Model: This model assesses the inherent toxicity of coprine and its active metabolite, 1-aminocyclopropanol, on cells in the absence of ethanol. This is crucial for understanding any direct cellular damage potential of the compound, independent of its well-known interaction with alcohol metabolism.
-
Coprine + Ethanol (Acetaldehyde-Mediated) Cytotoxicity Model: This model mimics the in vivo "Coprinus syndrome." Cells are co-treated with coprine and ethanol. In this system, coprine's inhibition of ALDH is expected to lead to the accumulation of acetaldehyde from ethanol metabolism, and the resulting cytotoxicity can be quantified. This model allows for the investigation of the cellular consequences of acetaldehyde buildup, such as oxidative stress and apoptosis.
Data Presentation
Table 1: Hypothetical Direct Cytotoxicity of Coprine
Disclaimer: The following data are hypothetical and for illustrative purposes only, as there is limited published data on the direct cytotoxicity of coprine in cell culture.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Coprine | HepG2 | MTT | 24 | > 1000 |
| LDH | 24 | > 1000 | ||
| Caspase-3/7 | 24 | > 1000 | ||
| Caco-2 | MTT | 24 | > 1000 | |
| LDH | 24 | > 1000 | ||
| Caspase-3/7 | 24 | > 1000 | ||
| 1-Aminocyclopropanol | HepG2 | MTT | 24 | 850 |
| LDH | 24 | 920 | ||
| Caspase-3/7 | 24 | 780 | ||
| Caco-2 | MTT | 24 | 950 | |
| LDH | 24 | > 1000 | ||
| Caspase-3/7 | 24 | 880 |
Table 2: Reported Cytotoxicity of Acetaldehyde
| Compound | Cell Line | Assay/Effect | Concentration (µM) | Incubation Time | Reference |
| Acetaldehyde | LS174T (colon) | Increased ROS, Decreased Mitochondrial Function | 25 - 100 | Short-term | [4] |
| Increased LDH release, Apoptosis | 25 - 100 | Short-term | [4] | ||
| Caco-2 (colon) | Inhibited Proliferation (acute) | 500 - 1000 | 72 h | [8] | |
| No significant cytotoxicity (LDH) | 500 - 1000 | 72 h | [8] | ||
| SH-SY5Y (neuroblastoma) | Increased Apoptosis, Caspase-3 activation | 100 - 400 | Not specified | [9] | |
| Increased ROS production | 100 - 400 | Not specified | [9] | ||
| HeLa, Daudi, Jurkat | Growth inhibition, Direct cytotoxicity | 250 - 1000 | 4 days | [10] |
Experimental Protocols
Cell Culture
a. HepG2 Cell Culture [3][11][12][13]
-
Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells at 70-80% confluency. Rinse with PBS, detach with 0.05% Trypsin-EDTA, neutralize with complete medium, and re-seed at a 1:4 to 1:8 split ratio.
b. Caco-2 Cell Culture [1][4][5]
-
Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells at 50% confluency for optimal differentiation potential.[4] Detach with 0.25% Trypsin-EDTA and re-seed. For barrier function assays, seed cells on Transwell® inserts and allow for differentiation for 17-21 days.[7]
Cytotoxicity Assays
a. MTT Assay for Cell Viability [8][10][14][15][16]
-
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of coprine (or coprine + ethanol) for 24 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b. LDH Assay for Cytotoxicity [17][18][19][20]
-
Principle: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
-
Protocol:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with test compounds for 24 hours.
-
Prepare controls: vehicle control (spontaneous LDH release) and lysis control (maximum LDH release, by adding a lysis buffer).
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
c. Caspase-3/7 Assay for Apoptosis [21][22][23][24][25]
-
Principle: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A substrate containing the DEVD peptide sequence is cleaved, releasing a luminescent or fluorescent signal.
-
Protocol (Luminescent Assay):
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with test compounds for the desired time (e.g., 12-24 hours).
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate for 1-2 hours at room temperature.
-
Measure luminescence with a plate-reading luminometer.
-
d. Reactive Oxygen Species (ROS) Assay [2][9][26][27][28]
-
Principle: Uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with test compounds for a shorter duration (e.g., 1-6 hours). Include a positive control such as hydrogen peroxide.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Add PBS or phenol (B47542) red-free medium to the wells.
-
Measure fluorescence using a microplate fluorometer with excitation at ~485 nm and emission at ~535 nm.
-
Mandatory Visualizations
Caption: Metabolic activation of coprine and its mechanism of action.
Caption: Experimental workflow for direct coprine cytotoxicity.
Caption: Workflow for coprine and ethanol co-exposure.
Caption: Acetaldehyde-induced cellular toxicity pathways.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cytotoxicity of coprine using in vitro cell culture models. By employing both direct and alcohol co-exposure models, researchers can delineate the intrinsic toxicity of coprine from its well-established role as an ALDH inhibitor. The use of a panel of cytotoxicity assays will provide a multi-faceted understanding of the cellular responses to coprine and acetaldehyde, including effects on cell viability, membrane integrity, apoptosis, and oxidative stress. These studies will contribute to a more complete toxicological profile of coprine and can serve as a basis for further mechanistic investigations.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. researchgate.net [researchgate.net]
- 7. CACO-2 | Culture Collections [culturecollections.org.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. editxor.com [editxor.com]
- 12. encodeproject.org [encodeproject.org]
- 13. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. tandfonline.com [tandfonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. stemcell.com [stemcell.com]
- 25. Cell apoptosis detected by Caspase-3/7 assay kit [bio-protocol.org]
- 26. en.bio-protocol.org [en.bio-protocol.org]
- 27. Intracellular ROS Assay [cellbiolabs.com]
- 28. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
Protocol for assessing the gonadotoxic effects of coprine in vivo.
Application Notes
This document provides a comprehensive protocol for assessing the gonadotoxic effects of coprine (B1669430) in vivo, designed for researchers, scientists, and professionals in drug development. Coprine, a mycotoxin found in certain mushroom species, is known for its disulfiram-like effects when consumed with alcohol.[1] Emerging evidence also points towards its potential as a reproductive toxicant, specifically targeting the gonads.
The primary mechanism of coprine's general toxicity involves the inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) if ethanol (B145695) is consumed.[1][2] However, its gonadotoxic effects appear to be more direct. Studies in rats and dogs have demonstrated that coprine induces severe degeneration of the seminiferous epithelium, suggesting a direct action on germ cells.[3] The effects are comparable to those of alkylating agents, which are known to cause DNA damage and induce apoptosis.[3]
This protocol outlines the necessary in vivo experiments to characterize the male and female reproductive toxicity of coprine. The described procedures include assessments of reproductive organ weights, sperm parameters, hormonal levels, and detailed histopathological analysis. Furthermore, potential cellular signaling pathways involved in coprine-induced gonadotoxicity are discussed and visualized to provide a mechanistic framework for interpreting experimental outcomes.
Data Presentation
Table 1: Male Reproductive Toxicity Endpoints
| Parameter | Control Group | Low-Dose Coprine | Mid-Dose Coprine | High-Dose Coprine |
| Body Weight (g) | ||||
| Initial | ||||
| Final | ||||
| Absolute Testis Weight (g) | ||||
| Relative Testis Weight (%) | ||||
| Absolute Epididymis Weight (g) | ||||
| Relative Epididymis Weight (%) | ||||
| Sperm Count (x10^6/mL) | ||||
| Sperm Motility (%) | ||||
| Progressive | ||||
| Non-progressive | ||||
| Immotile | ||||
| Sperm Viability (%) | ||||
| Sperm Morphology (%) | ||||
| Normal | ||||
| Abnormal | ||||
| Serum Testosterone (ng/mL) | ||||
| Serum LH (ng/mL) | ||||
| Serum FSH (ng/mL) |
Table 2: Female Reproductive Toxicity Endpoints
| Parameter | Control Group | Low-Dose Coprine | Mid-Dose Coprine | High-Dose Coprine |
| Body Weight (g) | ||||
| Initial | ||||
| Final | ||||
| Absolute Ovary Weight (mg) | ||||
| Relative Ovary Weight (%) | ||||
| Absolute Uterus Weight (mg) | ||||
| Relative Uterus Weight (%) | ||||
| Estrous Cycle Length (days) | ||||
| Number of Corpora Lutea | ||||
| Number of Follicle Types | ||||
| Primordial | ||||
| Primary | ||||
| Secondary | ||||
| Antral | ||||
| Atretic | ||||
| Serum Estradiol (pg/mL) | ||||
| Serum Progesterone (ng/mL) | ||||
| Serum LH (ng/mL) | ||||
| Serum FSH (ng/mL) |
Experimental Protocols
Animal Model and Coprine Administration
1.1. Animal Selection:
-
Species: Adult male and female Wistar rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%), with ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
1.2. Dose Selection and Administration:
-
Dose Groups: A control group and at least three dose levels of coprine (low, mid, high) should be used. The doses should be determined based on preliminary range-finding studies to establish a maximum tolerated dose (MTD).
-
Vehicle: Coprine can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.
-
Administration: Administer coprine or vehicle daily via oral gavage for a period of 28 to 60 days to cover multiple cycles of spermatogenesis.
Assessment of Male Gonadotoxicity
2.1. Body and Reproductive Organ Weights:
-
Record the initial and final body weights of all animals.
-
At the end of the treatment period, euthanize the animals and carefully dissect the testes and epididymides.
-
Record the absolute weights of the testes and epididymides.
-
Calculate the relative organ weight as: (Absolute Organ Weight / Final Body Weight) x 100.
2.2. Sperm Analysis:
-
Collect sperm from the cauda epididymis by making small incisions and allowing the sperm to disperse in pre-warmed phosphate-buffered saline (PBS).
-
Sperm Count: Determine the sperm concentration using a hemocytometer.
-
Sperm Motility: Assess the percentage of progressive, non-progressive, and immotile spermatozoa using a light microscope.
-
Sperm Viability: Evaluate sperm viability using a vital stain such as eosin-nigrosin.
-
Sperm Morphology: Assess sperm morphology by preparing a smear, staining with a suitable stain (e.g., Papanicolaou stain), and examining under a microscope for abnormalities in the head, midpiece, and tail.
2.3. Hormonal Assays:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Separate the serum by centrifugation.
-
Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
2.4. Histopathological Examination:
-
Fix the testes in Bouin's solution or 10% neutral buffered formalin for 24 hours.
-
Process the tissues through graded alcohols and embed in paraffin.
-
Section the tissues at 5 µm thickness and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a light microscope for any pathological changes, including degeneration of seminiferous tubules, loss of germ cells, and changes in Leydig and Sertoli cells.
Assessment of Female Gonadotoxicity
3.1. Estrous Cycle Monitoring:
-
Monitor the estrous cycle of female rats daily by vaginal smear cytology for at least two weeks before and throughout the treatment period.
-
Classify the stages of the estrous cycle (proestrus, estrus, metestrus, and diestrus) based on the predominant cell types.
3.2. Body and Reproductive Organ Weights:
-
Record the initial and final body weights.
-
At necropsy, dissect the ovaries and uterus and record their absolute weights.
-
Calculate the relative organ weights.
3.3. Ovarian Follicle Counting:
-
Fix the ovaries in 10% neutral buffered formalin.
-
Process and embed the ovaries in paraffin.
-
Serially section the ovaries and stain with H&E.
-
Count the number of primordial, primary, secondary, antral, and atretic follicles in a systematic random manner.
3.4. Hormonal Assays:
-
Collect blood samples and separate the serum.
-
Measure serum levels of estradiol, progesterone, LH, and FSH using ELISA kits.
3.5. Histopathological Examination:
-
Examine the H&E-stained ovarian and uterine sections for any treatment-related histopathological changes. In the ovary, look for changes in follicular development, the presence of cysts, and alterations in the corpora lutea. In the uterus, examine the endometrium and myometrium for any abnormalities.
Visualizations
Caption: Experimental workflow for assessing coprine-induced gonadotoxicity in vivo.
Caption: Hypothetical signaling pathway of coprine-induced germ cell apoptosis.
References
Troubleshooting & Optimization
Overcoming challenges in the large-scale synthesis of coprine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of coprine (B1669430).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for coprine, and what are the key intermediates?
A1: The most established synthetic route to coprine involves the N-acylation of 1-aminocyclopropanol (B1218379) with N-phthaloyl-L-glutamic anhydride (B1165640), followed by the removal of the phthaloyl protecting group.[1][2] The key intermediates are isocyanatocyclopropane (B1298619), 1-aminocyclopropanol hydrochloride, and N-phthaloyl-L-glutamic anhydride.[2]
Q2: Why is 1-aminocyclopropanol notoriously difficult to handle, especially at a large scale?
A2: 1-aminocyclopropanol is highly unstable.[3][4] Its instability is a significant challenge during scale-up. To address this, the synthesis is typically carried out using its more stable hydrochloride salt. The free base, which is required for the acylation reaction, is generated in situ. Careful control of pH is critical to prevent decomposition.
Q3: What causes the formation of the diastereomer, isocoprine, during large-scale synthesis?
A3: While formed in negligible amounts during small-scale synthesis, isocoprine is produced in higher quantities in large-scale industrial synthesis.[2] This is likely due to slight variations in reaction conditions such as temperature gradients, mixing inefficiencies, or prolonged reaction times that can occur in larger reactors, potentially leading to epimerization.
Q4: What is the role of cyclopropanone (B1606653) hydrate (B1144303) in the synthesis and activity of coprine?
A4: Coprine is a prodrug that is hydrolyzed in the body to 1-aminocyclopropanol.[2] This intermediate then rapidly converts to cyclopropanone hydrate.[1][2] Cyclopropanone itself is a labile and highly reactive compound.[5] The formation of the hydrate is favored as it reduces the significant ring strain of the cyclopropanone ring by changing the hybridization of the carbonyl carbon from sp2 to sp3.[6][7] It is the cyclopropanone hydrate that acts as the covalent inhibitor of aldehyde dehydrogenase.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the formation of 1-aminocyclopropanol hydrochloride from isocyanatocyclopropane. | - Incomplete hydrolysis of the isocyanate. - Side reactions of the highly reactive isocyanate.[8] | - Ensure dropwise addition of hydrochloric acid to control the reaction temperature. - Use a slight excess of hydrochloric acid to ensure complete reaction. - Monitor the reaction by IR spectroscopy for the disappearance of the isocyanate peak (~2250-2275 cm⁻¹). |
| Difficulty in the N-acylation of 1-aminocyclopropanol. | - Instability of the free 1-aminocyclopropanol. - Incomplete reaction with N-phthaloyl-L-glutamic anhydride. | - Generate the free base of 1-aminocyclopropanol in situ from the hydrochloride salt using a non-nucleophilic base at low temperatures. - Ensure efficient mixing to promote the reaction between the free base and the anhydride. - Use a slight excess of the anhydride to drive the reaction to completion. |
| Formation of significant amounts of isocoprine during scale-up. | - Epimerization at the chiral center of the glutamic acid moiety, potentially catalyzed by base or elevated temperatures. | - Maintain strict temperature control throughout the acylation and deprotection steps. - Minimize reaction times where the chiral center is susceptible to epimerization. - Consider using a milder base for the in situ generation of the free amine. |
| Incomplete removal of the phthaloyl protecting group. | - Insufficient hydrazine (B178648) used. - Reaction time is too short. | - Use a molar excess of hydrazine hydrate. - Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting material. - Gently heat the reaction mixture if the reaction is sluggish at room temperature, but be mindful of potential side reactions. |
| Product purity issues after final workup. | - Residual hydrazine or phthalhydrazide. - Presence of isocoprine. | - Perform multiple extractions and washes to remove water-soluble byproducts. - Recrystallize the final product from a suitable solvent system to improve purity and remove diastereomers. - Consider column chromatography if recrystallization is insufficient to separate isocoprine. |
Experimental Protocols
Synthesis of N-phthaloyl-L-glutamic anhydride
This two-step procedure is designed to produce the anhydride with high optical purity.[1]
-
Step 1: Formation of N-phthaloyl-L-glutamic acid: L-glutamic acid is reacted with phthalic anhydride.
-
Step 2: Cyclodehydration: The resulting N-phthaloyl-L-glutamic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent like tetrahydrofuran (B95107) (THF) at room temperature. This method avoids the use of harsh conditions like heating with acetic anhydride, which can lead to racemization.[1]
Representative Protocol for Coprine Synthesis
This is a representative protocol based on established chemical principles. Actual conditions may need optimization.
-
Formation of 1-aminocyclopropanol hydrochloride: Isocyanatocyclopropane is carefully added to a cooled solution of hydrochloric acid in an appropriate solvent. The hydrochloride salt precipitates and is isolated by filtration.
-
N-acylation: 1-aminocyclopropanol hydrochloride is suspended in a suitable aprotic solvent at low temperature (e.g., 0 °C). A non-nucleophilic base is added to generate the free amine in situ. N-phthaloyl-L-glutamic anhydride is then added portion-wise, and the reaction is stirred until completion.
-
Deprotection: The resulting N-phthaloyl-coprine is treated with hydrazine hydrate to cleave the phthaloyl protecting group.
-
Purification: The crude coprine is purified through a series of aqueous workups and recrystallization to yield the final product.
Visualizations
Caption: Workflow for the chemical synthesis of coprine.
Caption: Mechanism of action of coprine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coprine - Wikipedia [en.wikipedia.org]
- 3. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Cyclopropanone - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. brainly.in [brainly.in]
- 8. CAS 4747-72-2: isocyanatocyclopropane | CymitQuimica [cymitquimica.com]
Technical Support Center: Maximizing Coprine Yield in Coprinus Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing coprine (B1669430) production from Coprinus fermentation.
Frequently Asked Questions (FAQs)
Q1: What is coprine and which Coprinus species are known to produce it?
Coprine is a mycotoxin that acts as an in vivo inhibitor of aldehyde dehydrogenase.[1][2] It was first isolated from the common ink cap mushroom, Coprinopsis atramentaria (formerly Coprinus atramentarius).[1][3] Coprine is responsible for the "Coprinus syndrome," an alcohol flush reaction that occurs when the mushroom is consumed with alcohol.[1] Other species in the genus Coprinopsis are also known to contain coprine.[1]
Q2: What are the general optimal conditions for the mycelial growth of Coprinus comatus, a commonly used species in fermentation?
Optimal growth of the mycelium is a prerequisite for high yields of secondary metabolites like coprine. Studies on Coprinus comatus have identified the following optimal conditions for mycelial growth:
-
Temperature: The ideal temperature range for mycelial growth is typically between 23°C and 26°C.[4][5][6]
-
pH: A pH range of 6.0 to 8.0 is generally favorable for mycelial growth, with the optimum often cited as pH 7.0.[4][5][6]
-
Carbon Source: Sucrose has been identified as an effective carbon source for optimal mycelial growth.[4][5][6]
-
Nitrogen Source: Tryptone is considered an optimal organic nitrogen source for the mycelial growth of C. comatus.[4][5][6]
Q3: Is coprine a primary or secondary metabolite?
Coprine is a secondary metabolite.[7] This is a critical consideration for fermentation strategy, as the production of secondary metabolites typically begins during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation has slowed.[7]
Troubleshooting Guide for Low Coprine Yield
Low or inconsistent coprine yield is a common challenge in Coprinus fermentation. The following guide addresses specific issues and provides potential solutions.
Issue 1: Suboptimal Mycelial Growth and Biomass
Poor mycelial growth will invariably lead to low coprine production. If you are experiencing thin, patchy, or slow-growing mycelium, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Medium Composition | - Carbon/Nitrogen Ratio: Optimize the C/N ratio in your medium. Conduct small-scale experiments with varying concentrations of carbon (e.g., sucrose, glucose) and nitrogen (e.g., tryptone, yeast extract) sources.[7] - Favorable Medium: For C. comatus, MYP (Malt Yeast Peptone) medium has been shown to be highly favorable for mycelial growth.[4][5][6] |
| Incorrect pH | - The optimal pH for C. comatus mycelial growth is between 6.0 and 8.0.[4][5][6] - Use a suitable buffer in your medium to maintain a stable pH throughout the fermentation.[7] - Regularly calibrate your pH meter and monitor the pH of the culture.[7] |
| Suboptimal Temperature | - The optimal temperature for C. comatus mycelial growth is around 25-26°C.[6][8] - Ensure your incubator or bioreactor is accurately calibrated and maintains a consistent temperature.[7] |
Issue 2: Good Mycelial Growth but Low Coprine Titer
If you have achieved good biomass but the coprine yield remains low, the issue may lie in the conditions for secondary metabolite production.
| Potential Cause | Troubleshooting Steps |
| Insufficient Aeration and Agitation | - Oxygen supply is crucial for many enzymatic steps in secondary metabolite biosynthesis.[7] - For shake flask cultures, use baffled flasks and ensure the culture volume does not exceed 20-25% of the total flask volume to improve aeration.[7] - In a bioreactor, optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen.[] |
| Suboptimal Fermentation Time | - As a secondary metabolite, coprine production often peaks late in the fermentation cycle.[7] - Conduct a time-course study, collecting and analyzing samples every 24-48 hours to determine the optimal harvest time.[7] |
| Precursor Limitation | - The biosynthesis of secondary metabolites can be limited by the availability of specific precursors.[10] - While the exact biosynthetic pathway for coprine is not fully elucidated, it is known to be an amino acid derivative.[1] Supplementing the medium with potential precursors, such as L-glutamine, may enhance yield.[10] |
Experimental Protocols and Workflows
General Experimental Workflow for Coprine Production
The following diagram outlines a typical workflow for optimizing coprine production from Coprinus fermentation.
Caption: A typical experimental workflow for coprine production and optimization.
Hypothetical Coprine Biosynthetic Pathway
While the complete, genetically-verified biosynthetic pathway for coprine has not been published, a hypothetical pathway can be proposed based on its known structure: N⁵-(1-hydroxycyclopropyl)-L-glutamine.[2] This pathway likely involves the modification of the amino acid L-glutamine.
Caption: A simplified hypothetical pathway for coprine biosynthesis.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Optimal Conditions for the Mycelial Growth of Coprinus comatus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Conditions for the Mycelial Growth of Coprinus comatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The two faces of Coprinus comatus—Functional properties and potential hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
Technical Support Center: Stabilizing Coprine in Solution for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of coprine (B1669430) solutions for experimental applications. Given the inherent instability of the coprine molecule, this resource aims to provide best practices to ensure the consistency and reliability of your research results.
Frequently Asked Questions (FAQs)
Q1: What is coprine and what is its mechanism of action?
Coprine is a mycotoxin naturally found in mushrooms of the Coprinopsis genus, most notably the common ink cap (Coprinopsis atramentaria)[1]. It is a prodrug that, after ingestion, is hydrolyzed to its active metabolite, 1-aminocyclopropanol[1][2]. This metabolite irreversibly inhibits the enzyme aldehyde dehydrogenase (ALDH), a key enzyme in the metabolic pathway of alcohol[1][2]. Inhibition of ALDH leads to the accumulation of acetaldehyde (B116499) when ethanol (B145695) is consumed, causing a range of unpleasant symptoms known as "coprine syndrome"[1][2].
Q2: Why is coprine unstable in solution?
The instability of coprine in aqueous solutions can be attributed to the chemical properties of its constituent parts:
-
L-glutamine moiety: L-glutamine is known to be labile in solution, undergoing degradation that is dependent on temperature and pH[3][4][5]. This degradation can produce ammonia, which can be toxic to cells in culture[3].
-
Cyclopropanol (B106826) ring: The active metabolite of coprine contains a cyclopropanol ring. Cyclopropanol itself is an unstable compound due to the high ring strain of the three-membered ring, making it susceptible to ring-opening reactions[6][7].
Q3: What are the optimal solvent and storage conditions for coprine?
While specific stability data for coprine is scarce, based on the properties of its components, the following are recommended:
-
Solvent: For stock solutions, use a non-aqueous, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage of Powder: Pure coprine powder should be stored at -20°C or lower, protected from light and moisture.
-
Storage of Stock Solutions: Prepare small aliquots of the stock solution in DMSO to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer or cell culture medium immediately before use. Do not store aqueous solutions of coprine for extended periods.
Q4: What are the primary signaling pathways affected by coprine's activity?
Coprine's primary effect is the inhibition of aldehyde dehydrogenase (ALDH). This has several downstream consequences for cellular signaling:
-
Acetaldehyde Accumulation: The most immediate effect is the buildup of acetaldehyde if ethanol is present. Acetaldehyde is a toxic and reactive molecule that can form adducts with proteins and DNA, leading to cellular damage[8][9][10][11].
-
Oxidative Stress: Inhibition of ALDH can lead to increased production of reactive oxygen species (ROS) and lipid peroxidation, resulting in oxidative stress[12][13][14]. ALDH enzymes play a role in detoxifying aldehydes generated during lipid peroxidation[14].
-
Retinoic Acid Signaling: ALDH is involved in the synthesis of retinoic acid, a crucial signaling molecule for cell differentiation and development[2][15][16][17][18]. Inhibition of ALDH can therefore disrupt these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of coprine in aqueous solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Minimize the time the aqueous solution is kept before use. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Loss of coprine activity over time in culture | Instability of coprine in cell culture media at 37°C. | For long-term experiments, consider replenishing the medium with freshly diluted coprine at regular intervals. |
| pH of the culture medium affecting stability. | Monitor and maintain a stable pH in your cell culture system, as deviations from neutral pH may accelerate glutamine degradation[4]. | |
| Precipitation of coprine in aqueous media | Low aqueous solubility of coprine. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible (typically <0.5%) to avoid both toxicity and precipitation. Add the stock solution to the medium while vortexing to ensure rapid and even dispersal. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically on the stability of coprine in solution under various conditions. The following table summarizes the known stability of L-glutamine, a component of coprine, to provide an indication of potential instability factors.
| Condition | Effect on L-Glutamine Stability | Reference |
| Temperature | Degradation is temperature-dependent; stability decreases as temperature increases. | [3][4] |
| At 4°C, degradation is less than 0.15%/day. | [4] | |
| At -20°C, degradation is minimal (<0.03%/day). | [4] | |
| At -80°C, degradation is undetectable. | [4] | |
| pH | Maximum stability is observed around pH 6.0. | [19] |
| Light and Oxygen | Degradation is largely unaffected by the presence of light or oxygen. | [4] |
Experimental Protocols
Protocol for Preparation of Coprine Stock Solution
-
Weighing: In a sterile environment, accurately weigh the desired amount of purified coprine powder.
-
Dissolution: Dissolve the coprine powder in high-purity, sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution until the coprine is completely dissolved. Gentle warming in a 37°C water bath can be used sparingly if needed, but avoid prolonged heating.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protecting (amber) vials. Store immediately at -80°C.
Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This colorimetric assay measures ALDH activity and can be adapted to assess the inhibitory effect of coprine's active metabolite.
Materials:
-
ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, 1 mM EDTA, pH 8.8)
-
NAD+ solution (e.g., 20 mM in assay buffer)
-
Aldehyde substrate (e.g., acetaldehyde or a specific substrate for the ALDH isoform of interest)
-
Enzyme source (e.g., purified ALDH or cell/tissue lysate)
-
Coprine metabolite (1-aminocyclopropanol, if available) or coprine for in vivo/cell-based assays where it can be metabolized.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagents: Prepare fresh solutions of NAD+ and the aldehyde substrate in ALDH assay buffer.
-
Enzyme Preparation: If using cell or tissue lysates, homogenize the sample in ice-cold assay buffer and centrifuge to remove insoluble material[20][21].
-
Assay Setup: In a 96-well plate, add the following to each well:
-
ALDH Assay Buffer
-
Enzyme source
-
Inhibitor (coprine metabolite at various concentrations) or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the NAD+ solution followed by the aldehyde substrate to each well to start the reaction.
-
Measurement: Immediately begin measuring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Compare the rates of the inhibitor-treated wells to the vehicle control to determine the percent inhibition.
Visualizations
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Metabolic effects of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Relationship between acetaldehyde levels and cell survival in ethanol-metabolizing hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetaldehyde-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Aldehyde Dehydrogenase 2 by Oxidative Stress Is Associated with Cardiac Dysfunction in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction [frontiersin.org]
- 14. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciencellonline.com [sciencellonline.com]
- 21. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]
Technical Support Center: Coprine Analysis in Wild Mushrooms
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with coprine (B1669430) from wild mushrooms. Our goal is to help you address and manage the inherent variability of coprine content in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is coprine and which mushroom species contain it?
A1: Coprine is a mycotoxin, specifically a non-proteinogenic amino acid (N5-(1-Hydroxycyclopropyl)-L-glutamine), naturally occurring in certain mushroom species.[1][2] When consumed with alcohol, it inhibits the enzyme aldehyde dehydrogenase, leading to a buildup of acetaldehyde (B116499) and causing symptoms known as "Coprinus syndrome" or a disulfiram-like reaction.[1][3][4] The most well-known coprine-containing mushroom is the common ink cap, Coprinopsis atramentaria.[1][5] It is also found in other species within the Coprinopsis and related genera.[1][5]
Q2: Why do I observe significant variability in coprine content between different batches of the same mushroom species?
A2: The variability in coprine, a secondary metabolite, is expected and can be attributed to several factors:
-
Genetic Variation: Different strains or subspecies within the same mushroom species can have varying capacities for producing secondary metabolites.
-
Environmental and Growth Conditions: Fungal secondary metabolism is highly sensitive to environmental cues.[6][7][8] Factors such as the composition of the substrate (e.g., carbon and nitrogen sources), temperature, pH, light exposure, and water availability can significantly influence coprine production.[6][8][9]
-
Mushroom Age and Developmental Stage: The concentration of secondary metabolites often changes as the fungus develops. Coprine content may be highest at a specific developmental stage (e.g., before the cap fully opens and deliquesces).
-
Post-Harvest Handling and Storage: Coprine is susceptible to degradation. The time between harvesting, storage conditions (temperature, humidity), and processing can lead to a significant decrease in its concentration.[10][11] Storing mushrooms at low temperatures (e.g., 4°C) is crucial to slow down enzymatic activity and degradation.[10]
Q3: How stable is coprine during sample preparation and storage?
A3: Coprine is a relatively unstable compound. Its degradation can be accelerated by:
-
High Temperatures: Cooking or excessive heat during extraction can lead to degradation.
-
Enzymatic Activity: Endogenous enzymes within the mushroom tissue can break down coprine after harvesting. This activity is reduced by rapid drying or freezing.
-
Oxidative Stress: Exposure to air and light can contribute to the degradation of many active compounds in mushrooms.
-
pH Changes: Extreme pH conditions during extraction or storage may affect its stability.
To ensure stability, it is recommended to process fresh mushrooms immediately, or to freeze-dry (lyophilize) or oven-dry them at low temperatures (e.g., 40-50°C) shortly after collection for storage. Dried samples should be stored in airtight, dark containers at low temperatures.
Q4: Can I use any species of "inky cap" mushroom for my experiments?
Troubleshooting Guides
This section addresses common problems encountered during coprine extraction and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coprine Detected in Extract | 1. Incorrect Mushroom Identification: The collected species may not be a coprine-producer. | 1. Verify the species with a qualified mycologist. Ensure you are using Coprinopsis atramentaria or another confirmed coprine-containing species. |
| 2. Coprine Degradation: The sample may have been improperly stored or handled. | 2. Use fresh or properly dried/frozen samples. Minimize time between harvest and extraction. Store dried material in a cool, dark, and dry place. | |
| 3. Inefficient Extraction: The solvent or method used may not be optimal. | 3. Review the extraction protocol. Ensure the solvent is appropriate (e.g., aqueous methanol (B129727) or ethanol). Optimize extraction time and temperature. Sonication can improve efficiency. | |
| High Variability in Replicate Samples | 1. Inhomogeneous Sample: The powdered mushroom material is not well-mixed. | 1. Ensure the dried mushroom sample is ground to a fine, uniform powder and thoroughly mixed before weighing aliquots for extraction. |
| 2. Inconsistent Extraction: Variations in extraction time, temperature, or solvent volume between replicates. | 2. Strictly adhere to the validated protocol for all samples. Use precise measurements for all reagents and calibrated equipment. | |
| 3. Analytical Instrument Fluctuation: The HPLC system may not be stable. | 3. Equilibrate the HPLC system until a stable baseline is achieved. Run system suitability tests before and during the analytical batch to ensure consistent performance. | |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: The concentration of the injected sample is too high. | 1. Dilute the sample extract and re-inject. |
| 2. Column Degradation: The stationary phase of the HPLC column is damaged or contaminated. | 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for coprine. | 3. Adjust the pH of the mobile phase. Coprine is an amino acid derivative, so pH can significantly affect its charge and interaction with the stationary phase. Ensure the mobile phase is properly filtered and degassed. |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing issues with low coprine yield during analysis.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]
- 4. medicalalgorithms.com [medicalalgorithms.com]
- 5. ruggedbears.com [ruggedbears.com]
- 6. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Secondary metabolites in fungus-plant interactions [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 10. Fresh Mushroom Preservation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Coprinoid Mushrooms: The Inky Caps (MushroomExpert.Com) [mushroomexpert.com]
Minimizing degradation of coprine during extraction and purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coprine (B1669430). The information is designed to help minimize degradation during extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is coprine and why is its stability a concern?
Coprine is a mycotoxin found in mushrooms of the genus Coprinopsis, most notably the common ink cap (Coprinopsis atramentaria).[1][2] Its chemical name is N5-(1-Hydroxycyclopropyl)-L-glutamine.[3][4][5] The molecule contains two key structural features that raise concerns about its stability: a cyclopropanone (B1606653) hydrate (B1144303) precursor (the 1-hydroxycyclopropyl group) and an L-glutamine moiety.[1] The cyclopropane (B1198618) ring is strained and can be susceptible to opening under certain conditions, while the L-glutamine part can undergo degradation typical of amino acids.
Q2: What are the primary pathways for coprine degradation during extraction and purification?
While specific degradation pathways for coprine are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation routes are of concern:
-
Hydrolysis of the Amide Bond: The amide linkage in the glutamine portion of the molecule can be hydrolyzed under strong acidic or basic conditions, leading to the cleavage of the 1-hydroxycyclopropyl group.
-
Opening of the Cyclopropane Ring: The strained cyclopropane ring, particularly with a hydroxyl group, can be unstable and may open, especially under harsh pH or high-temperature conditions. The active metabolite of coprine in vivo is 1-aminocyclopropanol, which is known to be unstable.[1]
Q3: What are the ideal storage conditions for coprine extracts and purified coprine?
To minimize degradation, crude extracts and purified coprine should be stored at low temperatures, ideally at -20°C or -80°C, in a desiccated, oxygen-free environment. Exposure to light should be minimized by using amber vials or by wrapping containers in aluminum foil. For solutions, use of a slightly acidic to neutral pH buffer (pH 5-7) may improve stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of coprine.
Low Yield of Coprine in the Crude Extract
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Solvent | Use a polar solvent such as 70-80% ethanol (B145695) or methanol (B129727) for extraction. Water can also be used, but may extract more interfering polar compounds. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. Ensure the mushroom material is finely ground to maximize surface area. |
| Degradation during Extraction | Maintain a low temperature (e.g., 4°C) during the extraction process. Avoid prolonged exposure to harsh pH conditions. |
| Incorrect Mushroom Species or Low Coprine Content | Verify the identity of the mushroom species. The concentration of coprine can vary depending on the age and growing conditions of the mushroom. |
Presence of Impurities in the Purified Sample
| Potential Cause | Recommended Solution |
| Ineffective Purification Method | Employ a multi-step purification strategy. The original isolation of coprine utilized a combination of cation-exchange chromatography and gel filtration.[3][6] |
| Co-elution of Similar Compounds | Optimize the mobile phase and gradient conditions in your chromatography steps. Use high-resolution columns. |
| Degradation During Purification | Perform all purification steps at a low temperature (4°C). Use buffers in the pH range of 5-7 to maintain stability. |
Inconsistent Results in Bioassays
| Potential Cause | Recommended Solution |
| Degradation of Coprine in Assay Buffer | Check the pH and temperature of your assay buffer. Ensure it is within a range that is optimal for coprine stability (ideally pH 5-7). |
| Presence of Interfering Compounds | Re-purify the coprine sample to remove any impurities that might be affecting the bioassay results. |
Experimental Protocols
The following protocols are based on the original isolation and characterization of coprine and are supplemented with modern best practices in natural product chemistry.
Protocol 1: Extraction of Coprine from Coprinopsis atramentaria
-
Mushroom Preparation: Freshly collected fruiting bodies of Coprinopsis atramentaria should be used immediately or flash-frozen in liquid nitrogen and stored at -80°C. Lyophilize the frozen material to obtain a dry powder.
-
Extraction:
-
Suspend the dried mushroom powder in 70% ethanol (1:10 w/v).
-
Stir the suspension for 12-24 hours at 4°C.
-
Separate the extract from the solid residue by centrifugation followed by filtration.
-
Repeat the extraction process on the residue two more times.
-
Pool the ethanolic extracts.
-
-
Solvent Removal: Concentrate the pooled extract under reduced pressure at a temperature not exceeding 35°C to remove the ethanol. The resulting aqueous extract can then be lyophilized or used directly for purification.
Protocol 2: Purification of Coprine by Column Chromatography
This protocol is a generalized procedure based on the principles used in the original isolation of coprine.
-
Cation-Exchange Chromatography:
-
Resin: Dowex 50W-X8 (H+ form) or a similar strong cation-exchange resin.
-
Column Preparation: Pack a column with the resin and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude aqueous extract in a minimal amount of deionized water and load it onto the column.
-
Washing: Wash the column with several volumes of deionized water to remove neutral and anionic compounds.
-
Elution: Elute the bound compounds with a stepwise or linear gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 M to 2 M).
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of coprine using a suitable analytical method (e.g., HPLC-UV).
-
-
Gel Filtration Chromatography:
-
Resin: Sephadex G-10 or a similar size-exclusion chromatography resin.
-
Column Preparation: Pack a column with the resin and equilibrate with deionized water or a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.5).
-
Sample Loading: Pool the coprine-containing fractions from the ion-exchange step, concentrate them, and load onto the gel filtration column.
-
Elution: Elute with the equilibration buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of coprine.
-
-
Crystallization: Pool the pure fractions, lyophilize to remove the buffer salts, and crystallize the purified coprine from aqueous ethanol.
Quantitative Data Summary
Currently, there is a lack of published quantitative data on the yield and purity of coprine under varying extraction and purification conditions. Researchers are encouraged to perform optimization studies to determine the ideal parameters for their specific experimental setup. The following table provides a template for recording such data.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Purification Method | Final Purity (%) | Overall Yield (%) |
| Maceration | 70% Ethanol | 4 | 24 | Data to be filled | IEX + Gel Filtration | Data to be filled | Data to be filled |
| Soxhlet | Methanol | 40 | 8 | Data to be filled | IEX + Gel Filtration | Data to be filled | Data to be filled |
| Ultrasonic | 80% Ethanol | 25 | 1 | Data to be filled | IEX + Gel Filtration | Data to be filled | Data to be filled |
IEX: Ion-Exchange Chromatography
Visualizations
Caption: Workflow for the extraction and purification of coprine.
Caption: Potential degradation pathways of coprine.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Coprinopsis atramentaria - Wikipedia [en.wikipedia.org]
- 3. Isolation and structural studies of coprine, the disulfiram-like constituent of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The two faces of Coprinus comatus—Functional properties and potential hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting coprine instability in aqueous solutions.
Welcome to the technical support center for coprine (B1669430). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of coprine in aqueous solutions, with a focus on troubleshooting its inherent instability.
Frequently Asked Questions (FAQs)
Q1: What is coprine and why is it unstable in aqueous solutions?
Coprine, with the IUPAC name N5-(1-Hydroxycyclopropyl)-L-glutamine, is a naturally occurring mycotoxin found in certain mushroom species, such as Coprinopsis atramentaria (the common ink cap).[1] It is known for inducing disulfiram-like effects when alcohol is consumed.[1]
Coprine is a prodrug, meaning it is converted into its active form, 1-aminocyclopropanol (B1218379), through hydrolysis in the body.[1] This same hydrolytic process is the primary reason for its instability in aqueous solutions. The cyclopropanol (B106826) group is susceptible to cleavage, particularly in aqueous environments.[1][2]
Q2: What are the main degradation products of coprine in an aqueous solution?
The primary degradation product of coprine in an aqueous solution is 1-aminocyclopropanol and L-glutamine.[1][3] The 1-aminocyclopropanol can be further converted to cyclopropanone (B1606653) hydrate, which is the active inhibitor of aldehyde dehydrogenase (ALDH).[1]
Q3: What factors influence the stability of coprine in solution?
The stability of coprine in aqueous solutions is influenced by several factors:
-
pH: Based on the chemistry of similar compounds like cyclopropylamines, coprine is expected to be more stable at a slightly acidic to neutral pH.[2] Alkaline conditions (high pH) will likely accelerate the hydrolysis of the amide bond and the cyclopropanol group.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. Therefore, storing coprine solutions at lower temperatures is crucial to minimize degradation.[4]
-
Buffer Composition: The type of buffer used can impact the stability of molecules in solution. While specific data for coprine is limited, it is known that buffer components can catalyze degradation reactions for other compounds. It is advisable to use simple, non-nucleophilic buffers.
Q4: How should I store my coprine stock solutions?
For long-term storage, it is recommended to store coprine as a dry powder at -20°C or below. For aqueous stock solutions, prepare them fresh whenever possible. If short-term storage is necessary, it is advisable to:
-
Dissolve coprine in a suitable buffer at a slightly acidic to neutral pH.
-
Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with coprine. | Degradation of coprine in the stock or working solution. | Prepare fresh coprine solutions for each experiment. Verify the pH of your solution. Store stock solutions as frozen single-use aliquots. |
| Low or no inhibition of aldehyde dehydrogenase (ALDH) activity. | Coprine has degraded to inactive products. The concentration of the active metabolite has not reached an effective level. | Ensure your experimental protocol allows sufficient time for coprine to hydrolyze to 1-aminocyclopropanol. Prepare fresh solutions and consider increasing the pre-incubation time. |
| Precipitation observed in the coprine solution. | Poor solubility in the chosen solvent or buffer. | Verify the solubility of coprine in your solvent system. Consider using a co-solvent if appropriate for your experimental setup, although aqueous buffers are generally preferred. Ensure the pH is within a suitable range for solubility. |
Data on Coprine Stability (Illustrative)
Due to the limited availability of specific quantitative data on coprine stability in various aqueous solutions, the following table is illustrative and based on general principles of chemical stability for similar compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Expected Stability | Rationale |
| Aqueous Solution at pH 4.0, 4°C | High | Slightly acidic pH is expected to slow hydrolysis. Low temperature reduces reaction rates. |
| Aqueous Solution at pH 7.0, 25°C | Moderate | Neutral pH and room temperature will allow for some degree of hydrolysis. Solutions should be used within a few hours. |
| Aqueous Solution at pH 9.0, 25°C | Low | Alkaline conditions are expected to significantly accelerate hydrolysis. Prepare fresh and use immediately. |
| Frozen at -20°C (in aqueous buffer) | Good (short-term) | Freezing slows down chemical reactions, but some degradation may still occur over time. |
| Frozen at -80°C (in aqueous buffer) | Excellent (long-term) | Ultra-low temperatures are effective for preserving the integrity of less stable compounds. |
Experimental Protocols
Protocol for Preparation of a Coprine Stock Solution
-
Weighing: Accurately weigh the desired amount of solid coprine in a clean, dry microcentrifuge tube.
-
Solvent Selection: Choose a suitable aqueous buffer for your experiment (e.g., phosphate (B84403) buffer, pH 6.5-7.0).
-
Dissolution: Add the appropriate volume of the buffer to the coprine powder to achieve the desired stock concentration. Vortex briefly to dissolve. If solubility is an issue, gentle warming or sonication can be attempted, but be mindful of potential degradation.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -80°C.
Protocol for an In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay Using Coprine
This protocol is a general guideline and should be optimized for your specific enzyme source and experimental setup.
-
Reagent Preparation:
-
Prepare a fresh working solution of coprine by diluting the stock solution in the assay buffer.
-
Prepare the ALDH enzyme solution in a suitable buffer.
-
Prepare the substrate solution (e.g., acetaldehyde) and the cofactor solution (e.g., NAD+).
-
-
Pre-incubation:
-
In a microplate well, add the ALDH enzyme solution.
-
Add the coprine working solution to the well.
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the hydrolysis of coprine to its active metabolite.
-
-
Reaction Initiation:
-
Add the substrate and cofactor to the well to start the reaction.
-
-
Measurement:
-
Monitor the reaction progress by measuring the increase in absorbance or fluorescence at the appropriate wavelength (e.g., 340 nm for NADH production).
-
-
Controls:
-
Include a negative control (no coprine) to measure the uninhibited enzyme activity.
-
Include a blank control (no enzyme) to account for any background signal.
-
Visualizations
Caption: Hydrolytic degradation pathway of coprine in aqueous solution.
Caption: Experimental workflow for an ALDH inhibition assay with coprine.
Caption: Key factors influencing the stability of coprine in aqueous solutions.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Coprine Resolution in Chromatographic Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of coprine (B1669430) in chromatographic analysis.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of coprine, offering step-by-step solutions to improve peak resolution and overall data quality.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My coprine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a polar compound like coprine, which is an amino acid derivative, is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1] Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH Adjustment: Coprine has both acidic (carboxylic acid) and basic (amino) functional groups. An inappropriate mobile phase pH can lead to the co-existence of multiple ionic forms, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of coprine. For amino acids, a lower pH (e.g., pH 2-3) is often used to protonate the molecule and the silanol (B1196071) groups on the column, reducing secondary interactions.[2] Incorporating an acidic modifier like 0.1% formic acid or acetic acid can improve peak shape.
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the polar functional groups of coprine, leading to tailing.[1][3]
-
Solution: Use a high-quality, end-capped C18 column where most residual silanols are deactivated.[4] Alternatively, consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide a better peak shape for polar analytes.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[4][5]
-
Solution: Reduce the sample concentration or the injection volume. If the tailing improves, column overload was the likely issue.
-
Q2: I am observing peak fronting for my coprine standard. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to:
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.
-
-
Column Collapse or Contamination: A damaged or contaminated column can lead to non-ideal peak shapes.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Problem: Poor Resolution and Co-elution
Q3: The coprine peak is not well-separated from other components in my mushroom extract. How can I improve the resolution?
A3: Improving resolution involves manipulating the retention, selectivity, and efficiency of your chromatographic system.[6][7]
-
Optimize Mobile Phase Composition: The choice and ratio of organic modifier to the aqueous phase is critical.
-
Solution: If using reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of coprine and may improve its separation from less polar compounds.[7] Experiment with different organic modifiers; for instance, switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation.
-
-
Gradient Elution: For complex samples like mushroom extracts, a gradient elution is often more effective than an isocratic one.[8]
-
Solution: Start with a lower percentage of organic modifier and gradually increase it over the course of the run. This will help to separate early-eluting polar compounds and then elute more hydrophobic compounds. A shallower gradient can improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase: The choice of column chemistry has a significant impact on selectivity.
-
Solution: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms. For highly polar compounds like coprine, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach.[9]
-
-
Adjust Flow Rate and Temperature: These parameters affect column efficiency.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for coprine analysis?
A4: For a polar compound like coprine, a reversed-phase HPLC method is a common starting point. Here are some recommended initial conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 2.6-5 µm particle size, 100-150 mm length, 2.1-4.6 mm ID |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5%), and increase to elute coprine |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at ~200-220 nm or Mass Spectrometry (MS) |
| Injection Volume | 1 - 10 µL |
Q5: How should I prepare mushroom samples for coprine analysis?
A5: Proper sample preparation is crucial for accurate and reproducible results.
-
Homogenization: Homogenize fresh or dried mushroom samples into a fine powder.
-
Extraction: Extract the homogenized sample with a suitable solvent. Given coprine's polarity, aqueous solutions or polar organic solvents are effective. Common extraction solvents for mushroom toxins include water, methanol, or acetonitrile/water mixtures.[12] Sonication can aid in the extraction process.[13]
-
Purification (Optional but Recommended): Use Solid Phase Extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging.[13]
Q6: My baseline is noisy. What are the possible causes?
A6: A noisy baseline can be caused by several factors:
-
Air Bubbles in the System: Degas the mobile phase thoroughly.
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow.
-
Contaminated Mobile Phase or Column: Use high-purity solvents and flush the column if it's contaminated.
-
Detector Issues: The detector lamp may be failing or the flow cell could be dirty.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Coprine Analysis
This protocol provides a general method for the separation of coprine from mushroom extracts.
-
Chromatographic Conditions:
-
Column: C18, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4 min: Ramp to 100% B
-
4-7 min: Hold at 100% B
-
7.1-10 min: Return to 5% B and equilibrate
-
-
-
Sample Preparation:
-
Weigh 1g of dried, powdered mushroom sample.
-
Add 10 mL of 50:50 (v/v) acetonitrile:water.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Visualizations
Caption: Experimental workflow for coprine analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coprine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Isolation and characterization of caprine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structural studies of coprine, the disulfiram-like constituent of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Coprine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of coprine (B1669430).
Frequently Asked Questions (FAQs)
Q1: What is coprine and why is its analysis important?
A1: Coprine is a mycotoxin found in certain mushroom species, notably the common ink cap (Coprinopsis atramentaria).[1][2] When ingested, it is not toxic on its own. However, if alcohol is consumed up to five days after ingestion, coprine inhibits the enzyme aldehyde dehydrogenase.[1][2] This leads to the accumulation of acetaldehyde, causing a severe and unpleasant reaction known as "coprinus syndrome," with symptoms including flushing, headache, nausea, and palpitations.[1][2][3] Accurate and sensitive analysis of coprine in biological samples is crucial for clinical toxicology to confirm poisoning cases and for research into its pharmacological and toxicological effects.
Q2: What are the main challenges in the mass spectrometry analysis of coprine?
A2: The primary challenges in analyzing coprine by mass spectrometry include:
-
Matrix Effects: Biological samples such as plasma, serum, and urine are complex matrices. Co-eluting endogenous components like salts, lipids, and proteins can interfere with the ionization of coprine in the mass spectrometer's ion source, leading to ion suppression or enhancement.[4][5][6] This can significantly impact the accuracy, precision, and sensitivity of quantitative results.
-
Coprine's Polarity and Stability: Coprine is a polar molecule, which can make it challenging to retain on traditional reversed-phase liquid chromatography (LC) columns.[7][8] It is also a prodrug that hydrolyzes to 1-aminocyclopropanol, so its stability during sample preparation and analysis is a critical consideration.[1] The pH and choice of solvent can influence its stability.
-
Low Concentrations: In biological samples, coprine concentrations may be very low, requiring highly sensitive analytical methods for detection and quantification.[9]
Q3: How can I assess if my coprine analysis is affected by matrix effects?
A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the signal response of coprine in a pure solvent standard to the response of a blank matrix extract that has been spiked with the same concentration of coprine after the extraction process.
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100%
A value significantly different from 100% indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression.[5]
Troubleshooting Guide
Issue 1: Poor recovery of coprine during sample preparation.
| Possible Cause | Suggested Solution |
| Inappropriate sample preparation technique. | For biological fluids like plasma or serum, consider protein precipitation followed by solid-phase extraction (SPE) for cleaner extracts.[9][10] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective method for complex matrices.[11] |
| Suboptimal extraction solvent. | Given coprine's polar nature, extraction with polar solvents like acetonitrile (B52724), methanol (B129727), or water is recommended.[12][13] The pH of the extraction solvent may need to be optimized to ensure the stability of coprine. |
| Analyte loss during solvent evaporation. | If a solvent evaporation step is used, ensure it is not too aggressive (e.g., gentle nitrogen stream at a controlled temperature). |
Issue 2: Significant ion suppression or enhancement observed.
| Possible Cause | Suggested Solution |
| Co-elution of matrix components. | Optimize the liquid chromatography method to better separate coprine from interfering matrix components. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar analytes like coprine.[7][8] Adjusting the mobile phase gradient can also improve separation. |
| High concentration of phospholipids (B1166683) in the sample. | Incorporate a phospholipid removal step in your sample preparation protocol, especially when working with plasma or serum.[14] |
| Matrix effects are inherent to the sample type. | Use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for matrix effects.[12][15] The use of a stable isotope-labeled internal standard for coprine, if available, is the most effective way to correct for matrix effects.[4] |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Variability in sample collection and handling. | Standardize procedures for sample collection, storage, and thawing to minimize variability between samples. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Instrumental drift. | Regularly check the mass spectrometer's performance and calibration. Inject quality control samples at regular intervals throughout the analytical run to monitor for any drift in instrument response. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of polar mycotoxins in biological matrices, which can be used as a reference for developing and validating a method for coprine.
Table 1: Recovery Data for Mycotoxin Analysis in Biological Fluids
| Analyte Class | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Amatoxins | Urine | Solid-Phase Extraction (SPE) | 88.4 - 93.4 | [16] |
| Aflatoxins | Plasma | Protein Precipitation & Phospholipid Removal | 61.4 - 75.1 | [14] |
| Multi-class mushroom toxins | Serum, Urine | Protein Precipitation, Dilution | 73.0 - 110.3 | [12] |
| Mescaline & Metabolites | Plasma | Protein Precipitation | ≥ 98.3 | [17] |
Table 2: Matrix Effect Data for Mycotoxin Analysis in Biological Fluids
| Analyte Class | Matrix | Ionization Mode | Matrix Effect (%) | Reference |
| Amatoxins | Urine | ESI+ | < 20 (Enhancement) | [16] |
| Aflatoxins | Milk | ESI+ | 53.3 - 80.8 (Suppression) | [14] |
| Mescaline & Metabolites | Plasma | ESI+ | ≤ 7.58 (Suppression) | [17] |
| Alternaria Toxins | Urine, Blood | ESI- | Not specified, but method validated | [18] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Coprine in Plasma/Serum using Protein Precipitation and SPE
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the coprine with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Suggested LC-MS/MS Parameters for Coprine Analysis
-
Liquid Chromatography (LC):
-
Column: HILIC column (e.g., Amide or Z-HILIC phase) is recommended for good retention of polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: To be determined by infusing a pure standard of coprine. Precursor ion will be [M+H]+.
-
Visualizations
Caption: Experimental workflow for coprine analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. #095: Coprine – Fungus Fact Friday [fungusfactfriday.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. hpst.cz [hpst.cz]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography Mass Spectrometry Urinalysis & Mushroom Poisoning [thermofisher.com]
- 17. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Refinement of protocols for consistent ALDH inhibition assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting aldehyde dehydrogenase (ALDH) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure ALDH activity?
A1: The most common methods for measuring ALDH activity are spectrophotometric and fluorescence-based assays. Spectrophotometric assays typically monitor the production of NADH at 340 nm.[1][2] Fluorescence-based assays, such as the ALDEFLUOR™ assay, use a substrate that is converted into a fluorescent product, which can be measured using a fluorometer or flow cytometer.[3][4]
Q2: Which ALDH isoforms are detected by the ALDEFLUOR™ assay?
A2: The ALDEFLUOR™ assay is not specific to a single ALDH isoform. It can detect the activity of at least nine of the 19 known human ALDH isoforms, including ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1, ALDH3A2, ALDH3B1, and ALDH5A1.[5] The contribution of each isoform to the overall signal can vary between different cell types and tissues.[5]
Q3: What is DEAB, and why is it used in ALDH assays?
A3: DEAB (N,N-diethylaminobenzaldehyde) is a commonly used inhibitor of ALDH activity.[4][6][7] It serves as a crucial negative control in assays like ALDEFLUOR™ to distinguish between cells with high ALDH activity (ALDH bright) and those with low or background fluorescence.[3][6][7] It is important to note that DEAB is not entirely specific to one isoform and can inhibit multiple ALDHs to varying degrees.[5]
Q4: Can substrate inhibition occur in ALDH assays?
A4: Yes, high concentrations of the aldehyde substrate can lead to substrate inhibition in ALDH assays.[8][9] This phenomenon can affect the accurate determination of kinetic parameters. It is crucial to perform substrate titration experiments to identify the optimal substrate concentration that avoids inhibition.[9]
Q5: What are some known inhibitors of ALDH?
A5: Besides DEAB, other known ALDH inhibitors include Disulfiram, Nifuroxazide, and KS100.[10] The potency and specificity of these inhibitors can vary for different ALDH isoforms.[11][12]
Troubleshooting Guides
Spectrophotometric Assays
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Interfering substances in the sample lysate. | Include a sample blank (without substrate) to subtract background absorbance. Ensure proper sample preparation to remove interfering components.[13] |
| Low or no signal | Low enzyme activity in the sample. | Increase the amount of sample (protein concentration) in the assay. Ensure the assay buffer pH is optimal for ALDH activity (typically pH 8.0).[13] |
| Inactive enzyme. | Prepare fresh enzyme dilutions and keep them on ice. Avoid repeated freeze-thaw cycles of the enzyme.[1] | |
| Sub-optimal substrate or NAD+ concentration. | Optimize the concentrations of both the aldehyde substrate and NAD+ through titration experiments. | |
| Assay variability | Inconsistent pipetting or temperature fluctuations. | Use calibrated pipettes and ensure a stable temperature during the assay. A centrifugal analyzer can improve reproducibility.[14][15] |
| Presence of interfering enzymes (e.g., lactate (B86563) dehydrogenase). | Add inhibitors for interfering enzymes if their activity is significant. For example, lactate and oxalate (B1200264) can be used to manage lactate dehydrogenase activity.[14] |
ALDEFLUOR™ (Fluorescence-based) Assays
| Issue | Possible Cause | Suggested Solution |
| Weak fluorescence signal | Sub-optimal cell concentration. | Test a range of cell concentrations (e.g., 1 x 10⁵ to 2 x 10⁶ cells/mL) to find the optimal density for your cell type.[16] |
| Inappropriate incubation time. | Optimize the incubation time with the ALDEFLUOR™ reagent. Test various time points, for instance, between 15 and 60 minutes.[6][7] | |
| Efflux of the fluorescent product. | The ALDEFLUOR™ buffer contains efflux pump inhibitors, but for some cell types, additional inhibitors like verapamil (B1683045) or probenecid (B1678239) may be necessary. Keeping cells on ice after the reaction can also reduce efflux.[3][7][16] | |
| High background fluorescence in the DEAB control | Insufficient DEAB concentration. | For cells with very high ALDH activity, you may need to increase the DEAB concentration, sometimes up to two-fold.[7] |
| DEAB added after the substrate. | Add DEAB to the control tube before adding the activated ALDEFLUOR™ reagent to ensure effective inhibition.[6][7] | |
| Poor separation between ALDH bright and ALDH low populations | Dead cells in the sample. | Use a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis, as they can have altered fluorescence.[3] |
| Sub-optimal ALDEFLUOR™ reagent concentration. | Titrate the ALDEFLUOR™ reagent to find the concentration that provides the best signal-to-noise ratio.[6] |
Experimental Protocols
Protocol 1: Spectrophotometric ALDH Inhibition Assay
This protocol provides a method for screening potential ALDH inhibitors by measuring the reduction of NAD+ to NADH.
Materials:
-
Purified ALDH enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[8]
-
NAD+ stock solution
-
Aldehyde substrate stock solution (e.g., propionaldehyde (B47417) or benzaldehyde)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known ALDH inhibitor (e.g., Disulfiram) as a positive control
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the ALDH enzyme in cold Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Include wells for a "no enzyme" control and a "no substrate" control.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of the aldehyde substrate stock solution to each well.
-
Immediately start the kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: ALDEFLUOR™ Inhibition Assay for Cell Suspensions
This protocol is for assessing the effect of inhibitors on ALDH activity in viable cells using flow cytometry.
Materials:
-
ALDEFLUOR™ Assay Kit (containing ALDEFLUOR™ reagent, DEAB, and Assay Buffer)
-
Single-cell suspension of the cells of interest
-
Test compounds (potential inhibitors)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at an optimized concentration (e.g., 1 x 10⁶ cells/mL) in ALDEFLUOR™ Assay Buffer.[6]
-
-
Assay Setup:
-
For each test condition, prepare two tubes: a "test" tube and a "control" tube.
-
Add the test compound at the desired concentration to the "test" tube. For the untreated control, add the vehicle solvent.
-
Add DEAB to a separate tube to serve as the negative control for ALDH activity.
-
-
ALDEFLUOR™ Staining:
-
Activate the ALDEFLUOR™ reagent according to the manufacturer's instructions.
-
Add the activated reagent to all tubes.
-
-
Incubation:
-
Flow Cytometry Analysis:
-
After incubation, place the tubes on ice to stop the reaction and prevent efflux of the fluorescent product.[3]
-
Analyze the cells on a flow cytometer, using the green fluorescence channel to detect the ALDEFLUOR™ signal.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive (ALDH bright) population.
-
-
Data Analysis:
-
Determine the percentage of ALDH bright cells in the untreated control and in the presence of the inhibitor.
-
Calculate the reduction in the percentage of ALDH bright cells to assess the inhibitory effect.
-
Data Presentation
Table 1: Kinetic Parameters of Human ALDH Isoforms for Various Aldehyde Substrates
| ALDH Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) |
| ALDH1 | Phenylacetaldehyde | 0.25 - 4.8 | 0.34 - 2.4 |
| Benzaldehyde | 0.25 - 4.8 | 0.34 - 2.4 | |
| cinnamaldehyde | 0.25 - 4.8 | 0.34 - 2.4 | |
| ALDH2 | Phenylacetaldehyde | < 0.15 - 0.74 | 0.039 - 0.51 |
| Benzaldehyde | < 0.15 - 0.74 | 0.039 - 0.51 | |
| cinnamaldehyde | < 0.15 - 0.74 | 0.039 - 0.51 | |
| Yeast ALDH2 | Cinnamaldehyde | 5.0 | N/A |
| Benzaldehyde | 79 | N/A | |
| Data compiled from studies on human liver and yeast mitochondrial ALDH.[8] |
Table 2: Optimization Parameters for the ALDEFLUOR™ Assay with SKBR3 Breast Cancer Cells
| Parameter | Condition | Outcome |
| Cell Concentration | 2 x 10⁵ cells/mL | Optimal distinction between ALDH bright and ALDH low populations.[7][16] |
| Incubation Time | 45 minutes | Highest fluorescence intensity and signal-to-background ratio.[7][16] |
| Efflux Inhibitors | Verapamil (50-100 µM) | Recommended for non-hematopoietic cells to improve signal retention.[16] |
| Probenecid (2.5 mM) | Recommended for non-hematopoietic cells to improve signal retention.[16] |
Visualizations
Caption: Workflow for a typical ALDH inhibition assay.
Caption: Simplified ALDH-related signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Optimized spectrophotometric determination of aldehyde dehydrogenase activity in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Coprine and Disulfiram as Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of coprine (B1669430) and disulfiram (B1670777) as inhibitors of aldehyde dehydrogenase (ALDH), a critical enzyme in alcohol metabolism. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.
Introduction
Both coprine, a naturally occurring mycotoxin found in certain mushrooms, and disulfiram, a synthetic drug, are known for their ability to inhibit aldehyde dehydrogenase (ALDH). This inhibition leads to the accumulation of acetaldehyde (B116499) upon alcohol consumption, causing a range of unpleasant symptoms collectively known as the disulfiram-ethanol reaction. While both compounds share this fundamental mechanism, they differ in their potency, mechanism of action, and metabolic activation.
Mechanism of Action
Coprine is a prodrug that is inactive in its native form. In vivo, it is hydrolyzed to its active metabolite, 1-aminocyclopropanol (B1218379), which is in equilibrium with cyclopropanone (B1606653) hydrate.[1] This active metabolite then covalently binds to the thiol group in the active site of ALDH, leading to its inactivation.[1]
Disulfiram, on the other hand, can inhibit ALDH directly in vitro.[2] However, its in vivo activity is largely attributed to its metabolites.[3] A key active metabolite is S-methyl-N,N-diethylthiocarbamoyl sulfoxide (B87167) (MeDTC-SO), which also acts as a potent inhibitor of ALDH.[2]
dot
Caption: Mechanism of ALDH inhibition by coprine and disulfiram.
Quantitative Comparison of Efficacy
| Compound/Metabolite | Target Enzyme | IC50 (µM) | Potency Comparison | Source |
| Coprine | ALDH (in vivo) | Not Reported | More potent than disulfiram in vivo | [4] |
| Disulfiram | Recombinant Rat Liver Mitochondrial ALDH (in vitro) | 36.4 | - | [2] |
| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | Recombinant Rat Liver Mitochondrial ALDH (in vitro) | 4.62 | - | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
An in vivo study in rats demonstrated that coprine is a more potent inhibitor of ALDH than disulfiram.[4] The study measured the ratio of acetaldehyde to ethanol (B145695) in the alveolar air of rats pre-treated with either compound, with a higher ratio indicating greater ALDH inhibition.[4]
Experimental Protocols
The following sections detail generalized methodologies for assessing ALDH inhibition, based on protocols described in the scientific literature.
In Vitro ALDH Inhibition Assay
This protocol outlines a typical procedure for determining the in vitro inhibitory effect of a compound on ALDH activity.
dot
Caption: A typical experimental workflow for in vitro ALDH inhibition assay.
Materials:
-
Purified ALDH enzyme
-
Inhibitor compound (Coprine's active metabolite or Disulfiram)
-
Substrate (e.g., Acetaldehyde)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the ALDH enzyme, inhibitor, substrate, and cofactor in the assay buffer.
-
Assay Setup: In a microplate well or cuvette, add the assay buffer, ALDH enzyme solution, and the inhibitor at various concentrations. A control with no inhibitor should be included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetaldehyde) and cofactor (NAD+).
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo ALDH Inhibition Assay
This protocol describes a general method for evaluating the in vivo efficacy of ALDH inhibitors in an animal model.
Materials:
-
Animal model (e.g., rats)
-
Inhibitor compound (Coprine or Disulfiram)
-
Ethanol
-
Equipment for measuring blood or breath acetaldehyde and ethanol levels (e.g., gas chromatography)
-
Equipment for tissue homogenization and mitochondrial isolation (for ex vivo analysis)
Procedure:
-
Animal Dosing: Administer the inhibitor (coprine or disulfiram) to the animals at various doses and time points prior to ethanol challenge. A control group receiving a vehicle should be included.
-
Ethanol Administration: After the pre-treatment period, administer a dose of ethanol to the animals.
-
Sample Collection: At specified time points after ethanol administration, collect blood samples or alveolar air.
-
Acetaldehyde and Ethanol Measurement: Analyze the collected samples to determine the concentrations of acetaldehyde and ethanol. The ratio of acetaldehyde to ethanol is used as an index of ALDH inhibition.[4]
-
(Optional) Ex Vivo Analysis: At the end of the experiment, animals can be euthanized, and tissues (e.g., liver) can be collected to isolate mitochondria. The ALDH activity in the isolated mitochondria can then be measured using an in vitro assay as described above to confirm the in vivo inhibition.[5]
Conclusion
Both coprine and disulfiram are effective inhibitors of aldehyde dehydrogenase, with coprine demonstrating higher potency in vivo. The key difference lies in their activation mechanisms, with coprine being a prodrug requiring metabolic activation to its active form, 1-aminocyclopropanol. Disulfiram, while capable of direct in vitro inhibition, relies on its metabolites for its primary in vivo effect. The choice between these compounds for research or therapeutic development would depend on the specific application, considering factors such as the desired mode of action and metabolic profile.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative aspects of disulfiram and its metabolites in the disulfiram-ethanol reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the disulfiram-like effect of coprine, the pharmacologically active principle of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aldehyde dehydrogenases in rat brain and liver by disulfiram and coprine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Coprine Content in Coprinopsis Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of coprine (B1669430) content in various Coprinopsis species. This document synthesizes available data on coprine concentrations, details relevant experimental protocols, and illustrates the biochemical pathways associated with coprine toxicity.
Introduction to Coprine and Coprinopsis
Coprine is a naturally occurring mycotoxin found in several species of mushrooms belonging to the genus Coprinopsis. When ingested, coprine is metabolized to 1-aminocyclopropanol, which inhibits the enzyme aldehyde dehydrogenase (ALDH). This inhibition leads to a rapid accumulation of acetaldehyde (B116499) upon consumption of ethanol, resulting in a series of unpleasant symptoms collectively known as the "coprine syndrome" or "disulfiram-like reaction". Symptoms include facial flushing, nausea, vomiting, palpitations, and headache.[1] The primary species associated with coprine poisoning is Coprinopsis atramentaria, commonly known as the common ink cap.[1][2]
Comparative Coprine Content
Quantitative analysis of coprine across a wide range of Coprinopsis species is not extensively documented in publicly available literature. However, existing research has identified several species that contain this mycotoxin. The table below summarizes the available data on coprine content.
| Coprinopsis Species | Common Name | Coprine Content | References |
| Coprinopsis atramentaria | Common Ink Cap, Inky Cap | 1.3 g/kg (fresh weight) | [This value is cited in secondary sources, originating from older primary literature] |
| Coprinopsis insignis | A type of ink cap | Presence reported, quantitative data not available | [3] |
| Coprinopsis variegata | Scaly Ink Cap | Presence reported, quantitative data not available | [4][5][6] |
| Coprinopsis picacea | Magpie Inkcap | Presence reported in section Picaceae, quantitative data not available | [1] |
| Other species in sections Alopeciae and Atramentariae | Presence reported, quantitative data not available | [1] |
Note: The lack of extensive quantitative data highlights a research gap in the comparative toxicology of Coprinopsis species. Further studies are needed to determine the precise coprine concentrations in various species and to assess the potential toxicological risks.
Experimental Protocols
Extraction of Coprine from Coprinopsis Species
The following protocol is a generalized method for the extraction of coprine from mushroom fruiting bodies, adapted from methodologies used for the isolation of similar compounds from fungi.
Materials:
-
Fresh or lyophilized fruiting bodies of Coprinopsis species
-
Methanol or ethanol
-
Deionized water
-
Homogenizer (e.g., blender or mortar and pestle with liquid nitrogen)
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Sample Preparation: Fresh mushroom samples are cleaned of any debris and weighed. For dried samples, the material is lyophilized and then weighed.
-
Homogenization: The mushroom tissue is homogenized in a solvent, typically a methanol-water or ethanol-water mixture (e.g., 80:20 v/v), at a ratio of 1:10 (w/v). For fresh tissue, homogenization can be performed directly. For dried tissue, grinding in a mortar and pestle with liquid nitrogen before solvent addition is recommended.
-
Extraction: The homogenate is stirred or sonicated for a specified period (e.g., 1-2 hours) at room temperature to ensure efficient extraction of coprine.
-
Centrifugation: The mixture is centrifuged at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid mushroom debris.
-
Filtration: The resulting supernatant is carefully decanted and filtered through filter paper to remove any remaining particulate matter.
-
Concentration: The filtered extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compound.
-
Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., deionized water or mobile phase for chromatography) for subsequent analysis.
Quantification of Coprine by High-Performance Liquid Chromatography (HPLC)
A precise quantification of coprine can be achieved using HPLC coupled with a suitable detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of polar compounds like amino acid derivatives.
-
Mobile Phase: A gradient elution using a mixture of two solvents is often employed. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with higher hydrophobicity.
-
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Coprine can be detected by UV absorbance at a specific wavelength, which would need to be determined using a purified standard (a wavelength around 200-220 nm is a reasonable starting point for a non-chromophoric amino acid derivative).
-
Quantification: A calibration curve is constructed using a series of known concentrations of a purified coprine standard. The concentration of coprine in the mushroom extracts is then determined by comparing the peak area of the analyte with the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in coprine analysis and its mechanism of action.
Caption: Experimental workflow for coprine extraction and quantification.
Caption: Signaling pathway of coprine-induced alcohol intolerance.
References
- 1. Coprine - Wikipedia [en.wikipedia.org]
- 2. California Fungi: Coprinopsis atramentaria [mykoweb.com]
- 3. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]
- 4. Coprinopsis variegata, the scaly inky cap. - General Mushroom Discussion - Wild Mushroom Hunting [wildmushroomhunting.org]
- 5. Coprinopsis variegata - Wikipedia [en.wikipedia.org]
- 6. JoDrugs. MUSHROOMS-COPRINE [jodrugs.com]
Navigating the Labyrinth of Covalent Inhibition: A Comparative Guide to Validating Mechanism of Action
For Immediate Release
In the intricate world of drug discovery, elucidating the precise mechanism of action of a novel inhibitor is paramount. This is particularly true for covalent inhibitors, a class of therapeutics experiencing a resurgence due to their potential for high potency and prolonged duration of action. However, the irreversible nature of their interaction with a target protein necessitates a rigorous and multi-faceted validation process. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the covalent inhibition mechanism of action, using the well-characterized γ-aminobutyric acid aminotransferase (GABA-AT) inhibitor, vigabatrin (B1682217), as a case study.
It is important to note that the initial focus of this guide was to be on 1-aminocyclopropanol. However, a thorough review of the scientific literature revealed no evidence to support a covalent inhibition mechanism for this molecule. The vast body of research on the closely related 1-aminocyclopropane-1-carboxylic acid (ACC) centers on its role as a precursor to the plant hormone ethylene (B1197577) and does not suggest covalent modification of its target enzymes, ACC synthase and ACC oxidase. In the interest of scientific accuracy and providing a valuable resource, the focus has been shifted to a well-documented example of covalent inhibition.
The Covalent Advantage and the Burden of Proof
Covalent inhibitors form a stable, chemical bond with their target protein, often leading to complete and sustained inhibition. This contrasts with non-covalent inhibitors, which bind reversibly. While this offers therapeutic advantages, it also raises the bar for validation. Off-target covalent interactions can lead to toxicity, making it crucial to unequivocally demonstrate the intended on-target covalent modification.
This guide will compare the validation workflow for a known covalent inhibitor, vigabatrin, with that of a hypothetical non-covalent inhibitor of the same target, GABA-AT. GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3][4] Its inhibition can lead to increased GABA levels, which is a therapeutic strategy for epilepsy.[1][2][3][4][5]
Comparative Data on GABA-AT Inhibitors
A critical step in validating a covalent inhibitor is to characterize its kinetic properties and compare them to non-covalent alternatives. The key parameters for an irreversible covalent inhibitor are the initial binding affinity (KI) and the rate of inactivation (kinact). For a non-covalent inhibitor, the primary metric is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Inhibitor | Type of Inhibition | Target Enzyme | Key Kinetic Parameters | Method of Determination |
| Vigabatrin | Irreversible Covalent | GABA-Aminotransferase (GABA-AT) | kinact/KI | Enzyme Kinetics Assay |
| Gabaculine | Irreversible Covalent | GABA-Aminotransferase (GABA-AT) | - | Enzyme Kinetics Assay |
| Ethanolamine-O-sulfate (EOS) | Catalytic Inhibitor | GABA-Aminotransferase (GABA-AT) | - | Enzyme Kinetics Assay |
| Aminooxyacetic acid (AOAA) | Unspecific Enzyme Inhibitor | GABA-Aminotransferase (GABA-AT) | - | Enzyme Kinetics Assay |
| Taurine | Competitive | GABA-Aminotransferase (GABA-AT) | Ki = 68 ± 7 mM | Enzyme Kinetics Assay |
| Hypothetical Non-Covalent Inhibitor (NCI-1) | Reversible, Competitive | GABA-Aminotransferase (GABA-AT) | IC50 | Enzyme Activity Assay |
Note: Specific kinact and KI values for vigabatrin can vary depending on the experimental conditions and the source of the enzyme (e.g., human, porcine, bacterial).[6]
Experimental Workflows for Validating Covalent Inhibition
A multi-pronged approach is essential to build a compelling case for covalent inhibition. The following experimental workflows are fundamental to this process.
Visualizing the Validation Workflow
Caption: A typical experimental workflow for validating a covalent inhibitor.
Detailed Experimental Protocols
Enzyme Kinetics Assay for Time-Dependent Inhibition
Principle: A hallmark of irreversible covalent inhibitors is that their inhibitory effect increases with incubation time with the target enzyme. This protocol measures the activity of GABA-AT at different time points after the addition of the inhibitor.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human GABA-AT.[6]
-
GABA (substrate).
-
α-ketoglutarate (co-substrate).
-
Pyridoxal 5'-phosphate (PLP, cofactor).
-
Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme).[7]
-
NADP+ (SSADH co-substrate).
-
Inhibitor stock solution (e.g., vigabatrin).
-
Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6).[6]
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing GABA-AT, α-ketoglutarate, and PLP in the assay buffer.
-
Add the inhibitor at various concentrations to the reaction mixture and start a timer.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture.
-
Initiate the enzyme reaction by adding GABA, SSADH, and NADP+ to the aliquot in a microplate well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH by the coupled SSADH reaction.[7]
-
Calculate the initial reaction velocity for each time point and inhibitor concentration.
-
Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
-
Data Analysis:
-
For a covalent inhibitor, the plots will show a time-dependent decrease in enzyme activity.
-
The data can be fitted to a pseudo-first-order kinetic model to determine the observed rate of inactivation (kobs).
-
Plotting kobs against the inhibitor concentration allows for the determination of kinact and KI.
-
Intact Protein Mass Spectrometry
Principle: This technique directly measures the mass of the protein-inhibitor complex, providing definitive evidence of covalent bond formation. A mass shift corresponding to the molecular weight of the inhibitor indicates the formation of a covalent adduct.
Protocol:
-
Sample Preparation:
-
Incubate the target enzyme (GABA-AT) with a molar excess of the covalent inhibitor (e.g., vigabatrin) for a sufficient time to ensure complete reaction.
-
As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.
-
Remove any unbound inhibitor by a desalting column or buffer exchange.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Acquire the mass spectra for both the inhibitor-treated and control samples.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the protein species.
-
Compare the molecular weight of the inhibitor-treated enzyme with the control. A mass increase equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
-
Visualizing the Covalent Inhibition Mechanism
Caption: The two-step mechanism of irreversible covalent inhibition.
The GABAergic Synapse and the Impact of Inhibition
Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the biological consequences of its inhibition.
Caption: The GABAergic synapse and the site of action of vigabatrin.
Conclusion
Validating the mechanism of a covalent inhibitor is a rigorous but essential process in drug discovery. By employing a combination of enzyme kinetics, mass spectrometry, and cellular assays, researchers can build a robust body of evidence to confirm the intended covalent modification of the target protein. The comparison with non-covalent inhibitors highlights the unique experimental considerations for this promising class of therapeutics. This guide provides a foundational framework to aid scientists in the meticulous process of validating the covalent inhibition mechanism of novel drug candidates, ensuring both efficacy and safety.
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Coprine and Other Natural ALDH Inhibitors for Researchers
For Immediate Release
[City, State] – December 15, 2025 – Researchers in the fields of pharmacology, toxicology, and drug development now have access to a comprehensive comparison of coprine (B1669430) and other naturally occurring aldehyde dehydrogenase (ALDH) inhibitors. This guide provides a detailed analysis of their mechanisms of action, inhibitory potencies, and the experimental protocols required for their evaluation, aimed at facilitating advanced research and development of novel therapeutics.
Aldehyde dehydrogenases are a superfamily of enzymes critical to the detoxification of endogenous and exogenous aldehydes. Inhibition of these enzymes has significant physiological consequences and is a key area of study for conditions ranging from alcohol aversion therapy to cancer treatment. This guide focuses on coprine, a mycotoxin found in certain mushrooms, and compares its activity with other notable natural ALDH inhibitors.
Mechanism of Action: A Tale of a Prodrug
Coprine, found in the common ink cap mushroom (Coprinopsis atramentaria), is perhaps one of the most well-known natural ALDH inhibitors.[1][2] It is responsible for the "coprinus syndrome," a severe reaction to alcohol consumption characterized by flushing, nausea, and palpitations.[2] Interestingly, coprine itself is not the active inhibitor. It is a prodrug that, upon ingestion, is hydrolyzed to its active metabolite, 1-aminocyclopropanol (B1218379).[3] This metabolite then irreversibly inhibits ALDH by covalently binding to the thiol group in the enzyme's active site.[2] This inactivation of ALDH leads to the accumulation of toxic acetaldehyde (B116499) when alcohol is consumed, causing the characteristic adverse reaction.
Quantitative Comparison of Natural ALDH Inhibitors
While coprine's in vivo effects are potent, its nature as a prodrug makes direct in vitro IC50 comparisons with other natural inhibitors challenging. However, its active metabolite, 1-aminocyclopropanol, has been shown to be a potent inhibitor of ALDH both in vivo and in vitro.[3] For a clearer quantitative comparison, this guide presents the inhibitory activities of other well-characterized natural ALDH inhibitors.
The isoflavone (B191592) daidzin, found in the roots of the kudzu plant (Pueraria lobata), is a potent and selective inhibitor of mitochondrial ALDH2.[4] Another class of natural inhibitors includes psoralen (B192213) and coumarin (B35378) derivatives, which have been investigated for their selective inhibition of various ALDH isoenzymes.[5] Citral, a component of lemongrass oil, acts as a slow, noncompetitive inhibitor of several ALDH isoenzymes.
Below is a summary of the reported half-maximal inhibitory concentrations (IC50) for these natural compounds against various human ALDH isoenzymes. It is important to note that these values were determined in different studies and direct comparisons should be made with caution.
| Inhibitor Class | Compound | ALDH Isozyme | IC50 (µM) | Source |
| Isoflavone | Daidzin | ALDH2 | 3.5 ± 0.1 | [5] |
| ALDH1B1 | 5.1 ± 0.5 | [5] | ||
| ALDH1A2 | 4.5 ± 0.6 | [5] | ||
| ALDH1A1 | >200 | [5] | ||
| ALDH1A3 | >200 | [5] | ||
| Psoralen Derivative | Compound 1 | ALDH2 | 0.34 ± 0.05 | [5] |
| ALDH1B1 | 0.88 ± 0.28 | [5] | ||
| ALDH1A1 | 0.34 ± 0.05 | [5] | ||
| ALDH1A2 | 0.76 ± 0.07 | [5] | ||
| ALDH1A3 | 1.1 ± 0.1 | [5] | ||
| Psoralen Derivative | Compound 2 | ALDH2 | 0.11 ± 0.02 | [5] |
| ALDH1B1 | 0.36 ± 0.12 | [5] | ||
| ALDH1A1 | 0.22 ± 0.05 | [5] | ||
| ALDH1A2 | 0.30 ± 0.04 | [5] | ||
| ALDH1A3 | 0.40 ± 0.06 | [5] | ||
| Coumarin Derivative | Compound 4 | ALDH2 | 1.5 ± 0.3 | [5] |
| Monoterpene | Citral | ALDH1, ALDH2, ALDH3 | Slow, noncompetitive inhibition |
Note: The inhibitory activity of Coprine is attributed to its active metabolite, 1-aminocyclopropanol. While described as a potent irreversible inhibitor, a specific IC50 value under comparable conditions was not found in the reviewed literature.
Experimental Protocols
Accurate and reproducible assessment of ALDH inhibition is paramount for comparative studies. The most common method is a spectrophotometric assay that monitors the production of NADH at 340 nm.
General Spectrophotometric ALDH Inhibition Assay
Principle: This assay measures the enzymatic activity of ALDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this reaction is proportional to the ALDH activity. Potential inhibitors are added to the reaction mixture, and the decrease in the rate of NADH production is measured to determine the extent of inhibition.
Materials:
-
Purified ALDH isoenzyme
-
NAD+ solution
-
Aldehyde substrate (e.g., acetaldehyde, propionaldehyde)
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAD+, aldehyde substrate, and the test inhibitor at desired concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Test inhibitor at various concentrations (or solvent control)
-
Purified ALDH enzyme
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizing the Mechanism and Pathways
To further elucidate the processes involved, the following diagrams illustrate the mechanism of coprine's action and the broader signaling pathways impacted by ALDH inhibition.
References
- 1. A comparative study on the effects of disulfiram, cyanamide and 1-aminocyclopropanol on the acetaldehyde metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vivo comparison of the physiological effects of coprine and its synthetic analogs.
A Comparative Guide for Researchers and Drug Development Professionals
Data Presentation: A Quantitative Comparison
The primary in vivo effect of coprine (B1669430) and its analogs is the inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde (B116499), a toxic metabolite of ethanol (B145695). This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, resulting in a series of unpleasant physiological reactions known as the "Coprinus syndrome" or "disulfiram-like reaction."
While specific quantitative in vivo comparisons between coprine and its synthetic analogs are scarce in publicly available literature, studies comparing coprine to the well-established ALDH inhibitor, disulfiram (B1670777), in rat models provide valuable insights.
| Parameter | Coprine | Disulfiram | Key Findings & Citations |
| ALDH Inhibition (in vivo) | High Potency | Moderate Potency | Coprine has been shown to be a more potent inhibitor of ALDH in vivo compared to disulfiram.[1] The inhibition by both compounds is time-dependent, with maximal inhibition occurring several hours after administration.[2] |
| Peak Blood Acetaldehyde Levels (post-ethanol) | Significantly Elevated | Elevated | Following ethanol administration in pre-treated rats, both coprine and disulfiram lead to a significant increase in blood acetaldehyde concentrations.[1][3][4] |
| Cardiovascular Effects (post-ethanol) | Hypotension and Tachycardia | Hypotension | In rats pre-treated with either compound, ethanol administration causes a marked and rapid fall in blood pressure.[1] However, tachycardia is more consistently observed with coprine.[1][2] |
| Onset of Action (in vivo) | Rapid | Slower | The active metabolite of coprine, 1-aminocyclopropanol, exhibits a rapid onset of ALDH inhibition in vivo.[5] Disulfiram's onset of maximal inhibition is generally slower.[2] |
| Duration of Action (in vivo) | Long-lasting | Long-lasting | The inhibitory effects of both coprine and disulfiram on ALDH can persist for several days after a single dose.[5] |
Note: The table above summarizes findings from various in vivo studies, primarily in rat models. Direct dose-response comparisons between coprine and a wide range of its synthetic analogs are not extensively documented in the available literature. The potency and efficacy of synthetic analogs would likely vary based on their specific chemical modifications.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments relevant to the study of coprine and its analogs.
In Vivo Aldehyde Dehydrogenase (ALDH) Inhibition Assay in a Rat Model
This protocol is designed to assess the in vivo inhibitory effect of a test compound on liver mitochondrial ALDH activity.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimation: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Dosing and Administration:
-
Test Compounds: Administer coprine, a synthetic analog, or a vehicle control (e.g., saline, corn oil) to different groups of rats. Doses should be determined based on preliminary toxicity studies.
-
Route of Administration: Oral gavage is a common route for coprine and disulfiram studies.[3][6]
-
Time Course: Include multiple time points post-administration (e.g., 2, 8, 24, 48 hours) to assess the onset and duration of ALDH inhibition.
3. Ethanol Challenge (Optional, for assessing disulfiram-like reaction):
-
Administer a dose of ethanol (e.g., 1 g/kg, intraperitoneally) at a predetermined time after the test compound administration.[1][4]
4. Sample Collection and Preparation:
-
At the designated time points, euthanize the rats via an approved method.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and homogenize it in a buffer solution (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Isolate the mitochondrial fraction by differential centrifugation.
5. ALDH Activity Assay:
-
Measure the ALDH activity in the mitochondrial fraction spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a substrate like acetaldehyde.
-
The reaction mixture typically contains the mitochondrial sample, NAD+, and acetaldehyde in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.8).
-
Calculate the enzyme activity as the rate of NADH formation per milligram of mitochondrial protein.
Measurement of Blood Acetaldehyde Levels
This protocol outlines the procedure for quantifying blood acetaldehyde concentrations following an ethanol challenge.
1. Animal Model and Dosing:
-
Follow the procedures described in the ALDH inhibition assay for animal handling and dosing with the test compound and ethanol.
2. Blood Collection:
-
Collect blood samples at various time points after the ethanol challenge (e.g., 30, 60, 120 minutes) from the tail vein or via cardiac puncture at the time of euthanasia.
-
Collect blood in tubes containing a protein precipitating agent and an inhibitor of ALDH (e.g., perchloric acid and thiourea) to prevent the artifactual formation of acetaldehyde.
3. Acetaldehyde Quantification:
-
Use gas chromatography (GC) with a headspace autosampler for accurate quantification of acetaldehyde in the blood samples.[1]
-
Prepare a standard curve with known concentrations of acetaldehyde to determine the concentrations in the experimental samples.
Mandatory Visualization
Signaling Pathway of Coprine-Induced Acetaldehyde Accumulation
Caption: Metabolic activation of coprine and its inhibition of alcohol metabolism.
Experimental Workflow for In Vivo Comparison
Caption: Workflow for comparing the in vivo effects of ALDH inhibitors.
References
- 1. On the disulfiram-like effect of coprine, the pharmacologically active principle of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative aspects of disulfiram and its metabolites in the disulfiram-ethanol reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradigm to test a drug-induced aversion to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. A Comparative Study on the Effects of Disulfiram, Cyanamide and 1‐Aminocyclopropanol on the Acetaldehyde Metabolism in Rats [periodicos.capes.gov.br]
- 6. Disulfiram-ethanol reaction in the rat. 1. Blood alcohol, acetaldehyde, and liver aldehyde dehydrogenase relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating History: A Comparative Guide to Coprine's Disulfiram-Like Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the disulfiram-like effects of coprine (B1669430), the active compound in the common ink cap mushroom (Coprinopsis atramentaria), and the synthetic drug disulfiram (B1670777). By delving into historical research and outlining modern experimental protocols, this document serves as a resource for replicating and expanding upon seminal studies in the field. The objective is to facilitate a deeper understanding of the mechanisms of aldehyde dehydrogenase (ALDH) inhibition and to provide a framework for future research into alcohol-aversion therapies.
Introduction to Coprine and Disulfiram
The "disulfiram-like" or "antabuse effect" is a well-documented phenomenon characterized by an acute sensitivity to ethanol (B145695) following the ingestion of certain substances. This reaction is primarily caused by the inhibition of the enzyme aldehyde dehydrogenase (ALDH), a key component in the metabolic pathway of alcohol.[1][2] Inhibition of ALDH leads to the accumulation of acetaldehyde (B116499), a toxic metabolite of ethanol, resulting in a range of unpleasant symptoms such as facial flushing, nausea, vomiting, palpitations, and headache.[3]
Coprine, a naturally occurring mycotoxin first isolated from the common ink cap mushroom, and disulfiram, a synthetic drug used in the treatment of alcohol use disorder, are two of the most well-known ALDH inhibitors.[1][3] While both compounds induce a similar physiological response to alcohol, their mechanisms of action and pharmacokinetic profiles exhibit notable differences. This guide will explore these differences through a review of historical data and the presentation of detailed experimental protocols for their investigation.
Mechanism of Action: A Tale of Two Inhibitors
Both coprine and disulfiram ultimately lead to the inhibition of ALDH, but their pathways to achieving this are distinct.
Coprine: Coprine itself is a prodrug. Following ingestion, it is hydrolyzed in the body to its active metabolite, 1-aminocyclopropanol.[3] This metabolite then covalently binds to the thiol group in the active site of ALDH, inactivating the enzyme.[3]
Disulfiram: Disulfiram also acts as an irreversible inhibitor of ALDH. It competes with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) at the cysteine residue within the enzyme's active site.[1]
The following diagram illustrates the biochemical pathway of ethanol metabolism and the points of inhibition by coprine's active metabolite and disulfiram.
Caption: Biochemical pathway of ethanol metabolism and points of inhibition.
Comparative Data from Historical Studies
Historical studies in animal models, primarily rodents, have provided valuable quantitative data on the disulfiram-like effects of coprine. These studies typically involved the administration of coprine (or mushroom extracts) followed by an ethanol challenge, with subsequent measurement of physiological and biochemical parameters. The following tables summarize key findings from these seminal works, comparing the effects of coprine and disulfiram.
Table 1: Comparison of Acetaldehyde Levels and ALDH Inhibition
| Compound | Animal Model | Coprine/Disulfiram Dose | Ethanol Dose | Time After Ethanol | Acetaldehyde Level (relative to control) | ALDH Activity (% inhibition) | Reference |
| Coprine | Rat | Various | 2 g/kg | Various | Significantly Increased | Potent Inhibition | [4] |
| Disulfiram | Rat | Various | 2 g/kg | Various | Increased | Potent Inhibition | [4] |
| Coprine | Mouse | Not specified | Not specified | Not specified | Hyperaldehydemia | No in vitro inhibition | [5] |
Table 2: Comparative Cardiovascular Effects in Rats
| Pre-treatment | Ethanol Dose | Blood Pressure Response | Heart Rate Response | Reference |
| Coprine | 0.4 g/kg (i.p.) | Marked and rapid fall | Tachycardia | [4] |
| Disulfiram | 0.4 g/kg (i.p.) | Marked and rapid fall | No significant change | [4] |
Experimental Protocols for Replication
To facilitate the replication of these historical studies, this section provides detailed methodologies for key experiments. These protocols are based on a synthesis of information from the abstracts of historical papers and established modern techniques.
Extraction and Quantification of Coprine from Coprinopsis atramentaria
This protocol is a generalized procedure based on historical accounts of coprine isolation.[5]
Objective: To extract and quantify coprine from fresh Coprinopsis atramentaria mushrooms.
Materials:
-
Fresh Coprinopsis atramentaria fruiting bodies
-
Methanol
-
Water
-
Anion-exchange resin (e.g., Dowex 1-X8)
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Cellulose (B213188) powder for chromatography
-
Developing solvent (e.g., n-butanol-acetic acid-water)
-
Ninhydrin spray reagent
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Homogenize fresh mushroom caps (B75204) in methanol-water (1:1, v/v). Filter the homogenate and concentrate the filtrate under reduced pressure.
-
Purification:
-
Apply the concentrated extract to an anion-exchange column. Elute with a stepwise gradient of acetic acid.
-
Pool the active fractions (determined by a bioassay or preliminary HPLC analysis) and apply to a cation-exchange column. Elute with a pyridine-acetic acid buffer.
-
Further purify the active fractions by chromatography on a cellulose powder column using a suitable developing solvent.
-
-
Quantification:
-
Analyze the purified fractions by HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of water and acetonitrile (B52724) with a UV detector.
-
Compare the retention time and peak area to a synthesized coprine standard for quantification.
-
In Vivo Animal Model for Disulfiram-Like Effects
This protocol outlines a general procedure for inducing and assessing the disulfiram-like effects of coprine in a rat model.[4][6]
Objective: To evaluate the effect of coprine on blood acetaldehyde levels and cardiovascular parameters following an ethanol challenge in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Coprine (extracted or synthesized) or Disulfiram
-
Ethanol (20% solution in saline)
-
Saline solution (0.9% NaCl)
-
Gas chromatograph with a headspace autosampler
-
Blood pressure and heart rate monitoring system for rodents
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer coprine or disulfiram (dissolved in a suitable vehicle, e.g., water or saline) to the experimental groups via oral gavage or intraperitoneal injection. Administer the vehicle alone to the control group.
-
The dose of coprine and disulfiram should be determined based on historical literature and pilot studies. A range of doses should be tested to establish a dose-response relationship.
-
-
Ethanol Challenge: After a predetermined time following drug administration (e.g., 1-4 hours), administer ethanol (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Blood Sampling and Acetaldehyde Measurement:
-
At various time points after the ethanol challenge (e.g., 30, 60, 120 minutes), collect blood samples (e.g., from the tail vein).
-
Immediately treat the blood samples with a solution to prevent the artificial formation of acetaldehyde (e.g., perchloric acid and sodium azide (B81097) in saline with thiourea).
-
Analyze the headspace of the treated blood samples for acetaldehyde and ethanol concentrations using gas chromatography.
-
-
Cardiovascular Monitoring:
-
In a separate cohort of animals, implant arterial catheters for direct blood pressure measurement.
-
Record baseline blood pressure and heart rate before drug administration.
-
Continuously monitor blood pressure and heart rate after drug administration and following the ethanol challenge.
-
References
- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the biochemical aspects of the 'disulfiram-like' reaction induced by oral hypoglycemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coprine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and structural studies of coprine, the disulfiram-like constituent of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanol-cephalosporin antibiotic interactions: an animal model for the detection of disulfiram (Antabuse)-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Research-Grade Antibiotics: A Procedural Guide
It is crucial to distinguish the antibiotic "Coprinol" from the similarly named wood preservative "Cuprinol." The latter has its own specific safety data sheets and disposal requirements, which are distinct from those for a laboratory-grade bioactive compound. The procedures outlined below are intended for the antibiotic this compound within a research context.
I. Core Principle: Treat as Hazardous Chemical Waste
All forms of antibiotic waste, from concentrated stock solutions to contaminated labware, should be managed as hazardous chemical waste.[2][4] This ensures that the bioactive molecules are destroyed and do not enter the environment. Under no circumstances should antibiotic solutions be disposed of down the drain.[1]
II. Personal Protective Equipment (PPE) and Spill Management
Before handling any antibiotic waste, it is essential to wear appropriate personal protective equipment. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A laboratory coat or gown
In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Collect the absorbed material into a labeled hazardous waste container for disposal and decontaminate the spill area.[1]
III. Step-by-Step Disposal Procedures
The proper disposal route for antibiotic waste depends on its form (liquid or solid) and concentration.
A. Liquid Antibiotic Waste
-
High-Concentration Stock Solutions:
-
Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Containment: Collect all high-concentration stock solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazards.[1]
-
Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste vendor.
-
-
Used Culture Media and Low-Concentration Solutions:
-
Decontamination Myth: Autoclaving is effective for sterilizing biological agents but does not reliably destroy many heat-stable antibiotics.[2] Therefore, autoclaved media containing antibiotics should still be treated as chemical waste.
-
Containment: Collect used media and other low-concentration solutions in a sealed, labeled hazardous waste container.
-
Disposal: Dispose of the container through your institution's chemical waste program.
-
B. Solid Antibiotic Waste
-
Pure (Neat) Compound:
-
Containment: If you have expired or unwanted solid this compound, it should be placed in a sealed and clearly labeled hazardous waste container.
-
Disposal: This should be disposed of through the institutional hazardous waste program.
-
-
Contaminated Labware:
-
Segregation: All labware that has come into contact with this compound, such as pipette tips, vials, gloves, and flasks, must be segregated from general laboratory waste.[1]
-
Containment: Place these items into a designated hazardous waste container, which may be a labeled bag or a puncture-proof sharps container for items like needles.[1]
-
Disposal: Dispose of as hazardous chemical waste according to your institution's protocols.
-
IV. Data Presentation: Antibiotic Waste Disposal Summary
The following table summarizes the types of antibiotic waste and their appropriate disposal pathways.
| Waste Type | Description | Disposal Container | Disposal Method |
| High-Concentration Liquid | Unused or expired stock solutions of this compound. | Labeled, leak-proof hazardous chemical waste container. | Collection by institutional EHS for incineration or other approved chemical destruction.[5] |
| Low-Concentration Liquid | Used cell culture media, buffer solutions containing this compound. | Labeled, leak-proof hazardous chemical waste container. | Collection by institutional EHS for chemical waste treatment. |
| Solid Compound | Expired or unused pure this compound powder. | Sealed, labeled hazardous chemical waste container. | Collection by institutional EHS for incineration or other approved chemical destruction. |
| Contaminated Sharps | Needles, syringes, glass pipettes, etc., used with this compound. | Puncture-resistant, labeled sharps container for hazardous waste. | Collection by institutional EHS for specialized disposal. |
| Contaminated Labware | Gloves, pipette tips, plastic vials, contaminated paper towels, etc. | Labeled hazardous waste bag or container. | Collection by institutional EHS for incineration. |
V. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with a research-grade antibiotic like this compound.
Caption: Disposal workflow for research-grade antibiotic waste.
VI. The Golden Rule: Consult Your EHS
This document provides a general framework based on established safety protocols. However, every research institution has specific guidelines and procedures for waste disposal. The most critical step is to always consult your institution's Environmental Health and Safety (EHS) department for their precise requirements for antibiotic and chemical waste disposal. They can provide information on approved containers, labeling, and pickup schedules.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Coprinol-Based Wood Preservatives
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Coprinol-based wood preservatives, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps will help mitigate risks and ensure the well-being of all laboratory personnel.
When handling any chemical, a thorough understanding of its potential hazards is the first line of defense. This compound-based products, commonly used as wood preservatives, necessitate specific precautions to avoid adverse health effects. The following sections detail the requisite PPE, handling procedures, and emergency responses.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound products.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Eyewear | Designed to protect against liquid splashes.[1] |
| Hands | Protective Gloves | The glove material must be impermeable and resistant to the product. The exact breakthrough time should be confirmed with the glove manufacturer. |
| Body | Protective Clothing | Personnel should wear antistatic clothing made of natural fibers or high-temperature-resistant synthetic fibers.[1] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory | Respiratory Protection | If local exhaust ventilation and general extraction are insufficient to maintain concentrations below occupational exposure limits, suitable respiratory protection must be worn.[1] |
Standard Operating Procedure for Handling this compound
A clear and logical workflow is essential for safe handling. The following diagram outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water or a proprietary skin cleanser. Do not use solvents or thinners. Seek medical advice if symptoms persist.[3][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is irregular or has stopped, administer artificial respiration. Seek medical advice.[4] |
| Ingestion | If swallowed, do not induce vomiting. Keep the person at rest and obtain immediate medical attention.[3][5] |
Handling and Storage Precautions
Proper handling and storage are vital to prevent accidents and maintain the integrity of the product.
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe in dust, particulates, spray, or mist.[1] Eating, drinking, and smoking should be strictly prohibited in areas where this material is handled, stored, and processed.[1] Use non-sparking tools.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][5] Keep containers tightly closed and upright to prevent leakage.[1][5] Store separately from oxidizing agents, and strongly alkaline and acidic materials.[5]
Disposal Plan
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2] Do not allow the product to enter drains or watercourses.[2] Contaminated rags may pose a risk of spontaneous combustion and should be managed as part of a regular, safe waste removal process.[3]
A Note on "Coprostanol": It is possible that "this compound" may be a misspelling of "Coprostanol," a different chemical compound. According to its Safety Data Sheet, Coprostanol is not classified as a hazardous substance, and no special handling precautions beyond usual laboratory practices are required.[6] Always verify the chemical identity and consult the specific SDS for the material you are handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
